2-Amino-4-chlorothiazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRBYUWRYRRPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452484 | |
| Record name | 2-Amino-4-chlorothiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76874-79-8 | |
| Record name | 2-Amino-4-chloro-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76874-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chlorothiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-chlorothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of a reactive aldehyde function, a nucleophilic amino group, and a halogenated thiazole core makes it a versatile building block for the synthesis of a diverse range of molecular architectures.
Core Chemical Properties
| Property | Value | Source/Method |
| CAS Number | 76874-79-8 | Alfa Chemistry, Sigma-Aldrich[1][2] |
| Molecular Formula | C₄H₃ClN₂OS | Alfa Chemistry, SpectraBase[1][3] |
| Molecular Weight | 162.6 g/mol | Alfa Chemistry, ChemBK[1][4] |
| Predicted Density | 1.658 ± 0.06 g/cm³ | ChemBK[4] |
| Predicted Boiling Point | 341.3 ± 22.0 °C | ChemBK[4] |
| Predicted pKa | 0.39 ± 0.10 | ChemBK[4] |
| Physical Form | Solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMF and DMSO | Inferred from reactivity data |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, spectral data is available on platforms like SpectraBase, though access may be restricted.[3] The expected spectral features can be inferred from the analysis of structurally related compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), the amino protons (NH₂), and potentially the thiazole ring proton if not fully substituted. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, the carbons of the thiazole ring (C2, C4, C5), with chemical shifts influenced by the chlorine, amino, and aldehyde substituents. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the aldehyde, C=N and C=C stretching of the thiazole ring, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the thiazole ring and its substituents. A mass spectrum is noted as available on SpectraBase.[3] |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-chlorothiazole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the thiazole ring.
Experimental Protocols
Step 1: Synthesis of 2-amino-4-chlorothiazole (Precursor)
The synthesis of 2-amino-4-substituted thiazoles can be achieved through the Hantzsch thiazole synthesis. For the chloro-substituted precursor, a common method involves the reaction of a suitable α-halocarbonyl compound with thiourea. Alternatively, the amino group of a 2-aminothiazole can be replaced by a chlorine atom via a Sandmeyer-type reaction.[5]
Representative Protocol for Hantzsch Thiazole Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in a suitable solvent such as ethanol.
-
Addition of α-halocarbonyl: Slowly add an equimolar amount of an appropriate α,α-dihalo or α-halo-α-formyl carbonyl compound to the stirring solution.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-4-chlorothiazole.
Step 2: Vilsmeier-Haack Formylation of 2-amino-4-chlorothiazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]
Detailed Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent (a chloromethyleneiminium salt).
-
Addition of 2-amino-4-chlorothiazole: Dissolve 2-amino-4-chlorothiazole in anhydrous DMF or another suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-80 °C for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate) until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the 2-amino group, the 4-chloro substituent, and the 5-carbaldehyde group.
-
The 2-Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions with various electrophiles. These include acylation, alkylation, and condensation reactions.[9] For instance, it can react with acid chlorides or anhydrides to form the corresponding amides. It can also react with aldehydes and ketones to form Schiff bases (imines).
-
The 5-Carbaldehyde Group: The aldehyde group is electrophilic at the carbonyl carbon and is susceptible to nucleophilic attack. It can undergo a wide range of classical aldehyde reactions, such as:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Knoevenagel or Claisen-Schmidt condensations with active methylene compounds or methyl ketones, respectively.[9]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding primary alcohol.
-
-
The Thiazole Ring: The thiazole ring itself is an electron-rich aromatic system. The chlorine atom at the 4-position can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. The overall electronic nature of the ring influences its susceptibility to further electrophilic or nucleophilic attack.
Applications in Research and Drug Development
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[10] The presence of the aldehyde "handle" in this compound makes it a particularly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[11] Derivatives can be readily prepared by leveraging the reactivity of the amino and aldehyde groups to explore structure-activity relationships.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation step.
Reactivity Profile
Caption: Reactivity of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chembk.com [chembk.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde (CAS: 76874-79-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-chlorothiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its significant role in the synthesis of kinase inhibitors, most notably the anti-cancer drug Dasatinib.
Physicochemical Properties
This compound is a solid compound at room temperature. Its key physicochemical properties are summarized in the table below. Please note that some of the data are predicted values due to the limited availability of experimental data in the literature.
| Property | Value | Source |
| CAS Number | 76874-79-8 | [1][2] |
| Molecular Formula | C₄H₃ClN₂OS | [1] |
| Molecular Weight | 162.60 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | Not available (related compound 2-aminothiazole-5-carboxaldehyde melts at 122-132 °C) | [3] |
| Boiling Point (Predicted) | 341.3 ± 22.0 °C | [4] |
| Density (Predicted) | 1.658 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in various organic solvents (specific data not available) | General knowledge |
Synthesis and Purification
The synthesis of this compound can likely be achieved via a Vilsmeier-Haack reaction on 2-amino-4-chlorothiazole. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[5][6]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on known Vilsmeier-Haack reactions and should be adapted and optimized for specific laboratory conditions.[3]
Materials:
-
2-Amino-4-chlorothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a thermometer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 2-Amino-4-chlorothiazole: Dissolve 2-amino-4-chlorothiazole in dichloromethane (DCM). Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization.[5]
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like THF/hexane or methanol/water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Caption: Synthetic pathway for this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~8.0 | br s | 2H | Amino protons (-NH₂) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbon (C=O) |
| ~170 | C2 (carbon bearing the amino group) |
| ~150 | C4 (carbon bearing the chloro group) |
| ~120 | C5 (carbon bearing the aldehyde group) |
FTIR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 1680-1660 | Strong | C=O stretching (aldehyde) |
| 1620-1580 | Medium | C=N stretching (thiazole ring) |
| 1550-1500 | Medium | N-H bending (amino group) |
| ~1100 | Medium | C-Cl stretching |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 162/164 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 133/135 | [M - CHO]⁺ |
| 127 | [M - Cl]⁺ |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several kinase inhibitors, which are a major class of anti-cancer drugs.[6][11]
Role in the Synthesis of Dasatinib
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of this compound with other heterocyclic moieties. The aldehyde group of the title compound serves as a key functional handle for the construction of the complex molecular architecture of Dasatinib.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. growingscience.com [growingscience.com]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound possesses a core thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. This core is substituted with an amino group at position 2, a chlorine atom at position 4, and a carbaldehyde (formyl) group at position 5. The presence of these varied functional groups imparts specific chemical reactivity and potential for further molecular elaboration, making it a valuable building block in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClN₂OS | [1][2] |
| Molecular Weight | 162.6 g/mol | [1][2] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not explicitly available | |
| Boiling Point | Predicted: 341.3 ± 22.0 °C | [2] |
| Density | Predicted: 1.658 ± 0.06 g/cm³ | [2] |
| Solubility | Expected to be soluble in organic solvents |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (CHO) |
| ~7.5 - 8.0 | Broad Singlet | 2H | Amino protons (NH₂) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | Aldehyde carbonyl carbon (CHO) |
| ~165 - 170 | C2 (carbon bearing the amino group) |
| ~140 - 145 | C4 (carbon bearing the chlorine atom) |
| ~120 - 125 | C5 (carbon bearing the carbaldehyde group) |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 | N-H stretching (amino group) |
| ~1680 - 1660 | C=O stretching (aldehyde) |
| ~1620 - 1580 | C=N stretching (thiazole ring) |
| ~1550 - 1500 | N-H bending (amino group) |
| ~800 - 700 | C-Cl stretching |
Mass Spectrometry (MS)
| m/z Ratio | Interpretation |
| ~162/164 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 2-aminothiazoles, such as the Hantzsch thiazole synthesis.[4][5] This typically involves the reaction of an α-halocarbonyl compound with a thiourea derivative.
Proposed Synthetic Pathway
A potential synthetic route to this compound could involve the reaction of a suitable α,α-dichloro-β-oxo-propanal derivative with thiourea. The Vilsmeier-Haack reaction on an appropriate N-acetyl-2-aminothiazole precursor could also be a viable route to introduce the formyl group.
Caption: Plausible synthetic pathway for this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.
Materials:
-
α,α-dichloro-β-oxopropanal (or a suitable precursor)
-
Thiourea
-
Ethanol (or another suitable solvent)
-
Sodium acetate (or another base)
Procedure:
-
Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add sodium acetate (1 equivalent) to the solution and stir until dissolved.
-
Slowly add a solution of α,α-dichloro-β-oxopropanal (1 equivalent) in ethanol to the flask.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: A generalized experimental workflow for the synthesis of the target molecule.
Reactivity and Applications in Drug Development
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] This is due to its ability to engage in various biological interactions and its synthetic tractability.
The functional groups on this compound offer multiple points for chemical modification:
-
The amino group can be acylated, alkylated, or used in the formation of Schiff bases or sulfonamides.
-
The carbaldehyde group is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings.
-
The chlorine atom can potentially be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.
This trifunctional nature makes this compound a highly attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.[6] Derivatives of 2-aminothiazoles have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][8]
Caption: Logical relationships of the core molecule to its potential applications.
Visualization of the Molecular Structure
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its multifunctional nature allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. ijcmas.com [ijcmas.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthetic methodologies, and its role as a versatile building block in the creation of complex bioactive molecules.
Chemical Identity and Properties
The IUPAC name for the compound is 2-amino-4-chloro-1,3-thiazole-5-carbaldehyde . It is also known by synonyms such as 2-amino-4-chloro-5-thiazolecarboxaldehyde and 2-amino-4-chlorothiazole-5-carboxaldehyde. This compound belongs to the 2-aminothiazole class, a scaffold that is a cornerstone in the development of numerous therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 76874-79-8 | |
| Molecular Formula | C₄H₃ClN₂OS | |
| Molecular Weight | 162.60 g/mol | |
| Predicted Density | 1.658 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 341.3 ± 22.0 °C | |
| Appearance | Solid (predicted) | - |
Note: Some physical properties are predicted and have not been experimentally verified in publicly available literature.
Table 2: Spectroscopic Data Summary
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) expected around δ 9.0-10.0 ppm. - A broad singlet for the amino protons (NH₂) which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) expected around δ 180-190 ppm. - Signals for the thiazole ring carbons. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight. The presence of chlorine would result in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak. |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established synthetic routes for 2-aminothiazole derivatives. The two most probable methods are the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation of a pre-existing 2-amino-4-chlorothiazole.
Proposed Synthetic Pathway via Vilsmeier-Haack Reaction
A plausible and efficient route to synthesize this compound is through the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.
Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.
This generalized protocol is based on established procedures for the Vilsmeier-Haack reaction on electron-rich heterocycles.
Materials and Reagents:
-
2-Amino-4-chlorothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 2-amino-4-chlorothiazole in an appropriate anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is neutral (pH 7-8). This step should be performed in a well-ventilated fume hood due to gas evolution.
-
Isolation: The product may precipitate out of the aqueous solution. If so, it can be collected by vacuum filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Role in Drug Discovery and Development
2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The presence of a reactive aldehyde group and a nucleophilic amino group on the this compound core makes it a highly versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The aldehyde functionality can readily undergo a variety of chemical transformations, including:
-
Reductive amination to introduce diverse amine-containing side chains.
-
Wittig reactions and related olefination to form carbon-carbon double bonds.
-
Oxidation to a carboxylic acid, providing a handle for amide bond formation.
-
Condensation reactions with various nucleophiles to form new heterocyclic rings.
The amino group can be acylated, alkylated, or used as a nucleophile in substitution reactions, further expanding the chemical space that can be explored from this starting material. For instance, the 2-aminothiazole moiety is a key component of the anti-cancer drug Dasatinib. While Dasatinib itself is a more complex derivative, the fundamental 2-aminothiazole core is crucial for its activity.
Caption: Synthetic utility of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its straightforward, albeit not widely documented, synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the construction of diverse molecular architectures. Further exploration of its chemistry is likely to lead to the discovery of new therapeutic agents.
Spectral Data Analysis of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chlorothiazole-5-carbaldehyde is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a core component of numerous biologically active compounds, and the specific functionalization of this molecule—an amino group at position 2, a chloro group at position 4, and a carbaldehyde at position 5—makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate spectral characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its subsequent derivatives.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from similar 2-aminothiazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.5 | Broad Singlet | 2H | Amino protons (-NH₂) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~185 | Carbonyl carbon (C=O) |
| ~170 | C2 (Thiazole ring) |
| ~155 | C4 (Thiazole ring) |
| ~120 | C5 (Thiazole ring) |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |
| 1680 - 1660 | Strong | C=O stretching (aldehyde) |
| 1620 - 1580 | Medium | C=N stretching (thiazole ring) |
| 1550 - 1500 | Medium | N-H bending (amino group) |
| ~1100 | Medium | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 162/164 | [M]⁺ (Molecular ion peak, isotopic pattern due to ³⁵Cl/³⁷Cl) |
| 134/136 | [M-CO]⁺ |
| 107/109 | [M-CO-HCN]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for 2-aminothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass measurements.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.
-
-
Data Acquisition (EI-MS):
-
If using a GC-MS system, introduce the sample via a gas chromatograph equipped with a suitable capillary column.
-
Set the electron energy to 70 eV.
-
Acquire the mass spectrum over a similar mass range.
-
-
Data Processing: Process the acquired data to identify the molecular ion peak and major fragment ions. For high-resolution data, calculate the elemental composition to confirm the molecular formula.
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Logical flow of experimental procedures for spectral data acquisition and analysis.
Solubility Profile of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-chlorothiazole-5-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to conduct their own solubility assessments. It includes detailed experimental protocols and a template for data presentation.
Introduction
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To aid researchers in their investigations, the following table provides a standardized format for recording and presenting experimentally determined solubility data. This structure is modeled after best practices in physicochemical property reporting.
Table 1: Experimental Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | Data | Data | e.g., Isothermal Saturation |
| e.g., Ethanol | 25 | Data | Data | e.g., Isothermal Saturation |
| e.g., Acetone | 25 | Data | Data | e.g., Isothermal Saturation |
| e.g., Dichloromethane | 25 | Data | Data | e.g., Isothermal Saturation |
| e.g., Ethyl Acetate | 25 | Data | Data | e.g., Isothermal Saturation |
| e.g., Toluene | 25 | Data | Data | e.g., Isothermal Saturation |
| e.g., N,N-Dimethylformamide | 25 | Data | Data | e.g., Isothermal Saturation |
| e.g., Dimethyl Sulfoxide | 25 | Data | Data | e.g., Isothermal Saturation |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Isothermal Saturation Method (Shake-Flask)
This is a widely accepted method for determining thermodynamic solubility.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.
Gravimetric Method
This method is simpler but may be less precise than instrumental methods.
Materials:
-
Same as for the Isothermal Saturation Method, excluding the analytical instrument.
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Follow steps 1-7 of the Isothermal Saturation Method.
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in an oven at a temperature below the decomposition point of the compound can be used to expedite evaporation.
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.
-
The mass of the dissolved solid is the final weight minus the initial weight of the evaporating dish.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
Visualizations
The following diagrams illustrate the workflow and logical relationships in solubility testing.
Caption: Experimental workflow for determining solubility.
Caption: Key factors influencing the solubility of a compound.
References
Stability and Storage of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-Amino-4-chlorothiazole-5-carbaldehyde (CAS Number: 76874-79-8). Due to the limited publicly available stability data specific to this compound, this guide incorporates information from structurally related compounds, including other chlorinated thiazoles and aminothiazole derivatives, to establish best practices for its handling and storage.
Core Compound Properties
This compound is a heterocyclic compound with the molecular formula C₄H₃ClN₂OS and a molecular weight of 162.6 g/mol .[1] It is often utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and drug discovery. The presence of an amino group, a chloro substituent, and an aldehyde functional group on the thiazole ring influences its reactivity and stability.
| Property | Value | Source |
| CAS Number | 76874-79-8 | [1] |
| Molecular Formula | C₄H₃ClN₂OS | [1] |
| Molecular Weight | 162.6 | [1] |
| Purity (Commercial) | ≥ 95% | [1] |
| Appearance | Solid (based on analogs) |
Stability Profile
Specific quantitative stability studies for this compound are not widely available in the public domain. However, the chemical nature of the molecule and data from related compounds suggest several potential instability factors.
A study on a different 2-aminothiazole derivative highlighted its decomposition in DMSO at room temperature, resulting in oxygenated and dimerized products.[2] This suggests that solutions of 2-aminothiazole compounds may exhibit limited stability and should be prepared fresh.
General guidance for the handling of chlorinated solvents suggests that in the presence of water, some chlorinated hydrocarbons can slowly hydrolyze, leading to the formation of hydrochloric acid (HCl), which can cause corrosion of metal containers.[3]
Recommended Storage and Handling
Based on information from related compounds and general chemical safety guidelines, the following storage and handling procedures are recommended to ensure the stability and integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale and Source |
| Temperature | 2-8°C | Recommended for the related compound 4-Chlorothiazole-5-carbaldehyde.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for related thiazole compounds to prevent degradation from air and moisture. |
| Light | Keep in a dark place | To prevent light-induced degradation. |
| Container | Tightly closed in a dry, well-ventilated place | General recommendation from safety data sheets for similar compounds.[5][6] Carbon steel or stainless steel may be suitable to prevent rust contamination.[3] |
Handling
Personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound.[6] Handling should be conducted in a well-ventilated area.[6]
Potential Degradation Pathway
While specific degradation products for this compound have not been documented in the literature reviewed, a potential degradation pathway can be inferred based on the functional groups present. The aldehyde group is susceptible to oxidation to a carboxylic acid, and the aminothiazole core may be susceptible to hydrolysis or dimerization, particularly in solution.
Incompatible Materials
To prevent degradation and hazardous reactions, avoid contact with the following materials, as indicated for related compounds:
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not available in the reviewed literature. A standard approach to assess the stability of this compound would involve:
-
Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, light, and acidic/basic/oxidative environments.
-
Analytical Method Development: Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
-
Long-Term Stability Studies: Storing the compound under the recommended storage conditions (2-8°C, inert atmosphere, dark) and analyzing it at specific time points to determine its shelf life.
Conclusion
While specific stability data for this compound is scarce, a conservative approach to its storage and handling is recommended based on the chemistry of its functional groups and information available for related compounds. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light will help to minimize degradation and ensure its quality for research and development applications. For critical applications, it is advisable to perform in-house stability studies to determine a precise shelf life under your specific storage conditions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. americanelements.com [americanelements.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
2-Amino-4-chlorothiazole-5-carbaldehyde safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Amino-4-chlorothiazole-5-carbaldehyde
Hazard Identification and Classification
Based on data from analogous compounds such as 2-aminothiazole and chlorothiazole derivatives, this compound is anticipated to present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Table 1: Hazard Classification based on Structurally Similar Compounds
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
|
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
|
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
|
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure.
Table 2: Recommended Handling and Storage Precautions
| Precaution | Description |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[2] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4] - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] - Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[1][4] |
| Hygiene Practices | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[5] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] |
First Aid Measures
In the event of exposure, immediate first aid is crucial.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Fire-Fighting and Accidental Release Measures
Table 4: Emergency Procedures
| Situation | Recommended Actions |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.[1] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] |
| Accidental Release | - Small Spills: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2] - Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering drains or waterways.[1] |
Experimental Protocols
No specific experimental safety protocols for this compound were found. The following is a generalized, hypothetical workflow for assessing the skin irritation potential of a novel chemical compound, based on standard toxicological practices.
Caption: Hypothetical workflow for assessing skin irritation.
Logical Relationships in Chemical Safety
The effective management of chemical safety follows a logical progression from identifying hazards to implementing controls and preparing for emergencies.
Caption: Workflow for chemical safety and handling.
References
Commercial Suppliers and Technical Guide for 2-Amino-4-chlorothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 2-Amino-4-chlorothiazole-5-carbaldehyde, a key building block in medicinal chemistry. It also details a likely synthetic protocol for this compound based on established chemical reactions and provides a relevant biological context through a signaling pathway diagram.
Commercial Availability
This compound (CAS No: 76874-79-8) is available from a variety of commercial suppliers. The following table summarizes key information from several vendors to facilitate procurement for research and development purposes.
| Supplier | Product Number | Purity | Available Quantities |
| Synthonix, Inc. | A2882 | 97% | Not specified |
| BLD Pharm | BD29594 | Not specified | Not specified |
| American Custom Chemicals Corporation | ACC-12345 | min 95% | 10 grams |
| 2a biotech | 2A-9074949 | Not specified | Not specified |
| JHECHEM CO LTD | Not specified | Not specified | Not specified |
| Simson Pharma Limited | Not specified | Not specified | Not specified |
Synthetic Protocol: Vilsmeier-Haack Formylation
Reaction Scheme:
Materials and Reagents:
-
2-Amino-4-chlorothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Experimental Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 2-Amino-4-chlorothiazole: Dissolve 2-Amino-4-chlorothiazole in dichloromethane (DCM) in a separate flask. Cool the previously prepared Vilsmeier reagent back to 0°C. Slowly add the solution of 2-Amino-4-chlorothiazole to the Vilsmeier reagent dropwise, ensuring the reaction temperature is kept below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a fume hood due to gas evolution.
-
Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers and wash with brine (2 x volumes). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.
Application in Drug Discovery: A Precursor for Kinase Inhibitors
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a core component of numerous approved drugs.[1] this compound serves as a versatile intermediate for the synthesis of various bioactive molecules, including potent kinase inhibitors used in cancer therapy.
One prominent example of a drug containing a modified 2-aminothiazole core is Dasatinib, a dual inhibitor of BCR-ABL and Src family kinases.[1] Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The synthesis of Dasatinib and its analogs often involves intermediates derived from functionalized 2-aminothiazoles.[1]
BCR-ABL Signaling Pathway and Inhibition by Dasatinib
The following diagram illustrates the BCR-ABL signaling pathway, which is constitutively active in CML and leads to uncontrolled cell proliferation and survival. Dasatinib effectively inhibits the kinase activity of the BCR-ABL fusion protein, thereby blocking downstream signaling cascades.
Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.
References
Methodological & Application
Synthesis of Bio-active Derivatives from 2-Amino-4-chlorothiazole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Amino-4-chlorothiazole-5-carbaldehyde. This starting material is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in a wide range of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[1][2] The presence of three reactive sites—the 2-amino group, the 4-chloro substituent, and the 5-carbaldehyde function—offers a rich platform for chemical diversification to explore new therapeutic agents.
Key Synthetic Transformations
This compound can undergo a variety of chemical transformations to yield a diverse library of derivatives. The primary reaction pathways include:
-
Schiff Base Formation: The aldehyde group at the 5-position readily condenses with primary amines to form imines (Schiff bases), which are valuable intermediates for the synthesis of various heterocyclic systems and have shown a broad spectrum of biological activities.[3][4]
-
Acylation of the Amino Group: The 2-amino group can be acylated using acid chlorides or anhydrides to introduce amide functionalities. This modification is a common strategy in drug design to modulate the physicochemical properties and biological activity of the parent molecule.[5]
-
Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom at the 4-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents and further molecular elaboration.[6][7]
-
Heterocycle Formation: The aldehyde and amino functionalities can be utilized in cyclization reactions to construct fused heterocyclic systems, such as pyrazolo[3,4-d]thiazoles, which are known to possess significant pharmacological properties.[8][9]
Application in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of this compound are being investigated for a variety of therapeutic applications:
-
Antimicrobial Agents: Schiff base derivatives of aminothiazoles have demonstrated promising antibacterial and antifungal activities.[3]
-
Anticancer Agents: Acylated 2-aminothiazole derivatives have been explored as potential anticancer agents, with some showing potent activity against various cancer cell lines.[10][11]
-
Kinase Inhibitors: The 2-aminothiazole moiety is a key component of several kinase inhibitors, and derivatives of the title compound can be designed as novel kinase inhibitors for the treatment of cancer and inflammatory diseases.
Experimental Protocols
The following are generalized protocols for the key synthetic transformations of this compound. Researchers should note that reaction conditions may require optimization for specific substrates.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation of this compound with a primary amine.
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the desired primary amine (1.0 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture can be stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Quantitative Data for Representative Schiff Base Synthesis:
| Derivative | Amine Reactant | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| General | Primary Amine | Ethanol, Glacial Acetic Acid, Reflux | 60-90 | Varies | [3][4] |
Protocol 2: Acylation of the 2-Amino Group
This protocol details the acylation of the 2-amino group of this compound.
Procedure:
-
Suspend this compound (1.0 mmol) in a suitable dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL).
-
Add a base, such as triethylamine (1.2 mmol) or pyridine, to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Quantitative Data for a Representative Acylation Reaction:
| Derivative | Acylating Agent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| N-acetyl | Acetyl chloride | THF, Triethylamine, 0 °C to RT | 70-85 | Varies | [5] |
Protocol 3: Nucleophilic Aromatic Substitution of the 4-Chloro Group
This protocol outlines a general procedure for the displacement of the chloro group.
Procedure:
-
Dissolve this compound or its N-protected derivative (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the nucleophile (e.g., a secondary amine, thiol, or alkoxide) (1.2-2.0 mmol) and a base such as potassium carbonate or sodium hydride if necessary.
-
Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data for a Representative Nucleophilic Substitution:
| Derivative | Nucleophile | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 4-amino substituted | Amine | DMF, Base, Heat | 50-80 | Varies | General Procedure |
Protocol 4: Synthesis of Pyrazolo[3,4-d]thiazole Derivatives
This protocol describes a potential pathway for the synthesis of fused pyrazole rings.
Procedure:
-
Synthesize the Schiff base of this compound with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) following Protocol 1.
-
The resulting hydrazone can then undergo cyclization. A common method involves reacting the hydrazone with a suitable reagent that provides the remaining carbon atom of the pyrazole ring. For instance, Vilsmeier-Haack reaction conditions (e.g., POCl3/DMF) can be employed for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[8]
-
Alternatively, intramolecular cyclization can be induced under thermal or acidic/basic conditions, depending on the substrate.
-
The specific conditions for cyclization will need to be determined empirically based on the nature of the hydrazone intermediate.
Quantitative Data for a Representative Pyrazole Formation:
| Derivative | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Pyrazolo[3,4-d]thiazole | Hydrazone intermediate | Varies (e.g., POCl3/DMF) | 40-70 | Varies | [8][9] |
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described.
Caption: Key synthetic pathways from this compound.
Caption: General experimental workflow for the synthesis of derivatives.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sjpas.com [sjpas.com]
- 4. jocpr.com [jocpr.com]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[3,4-d][1,2,3]triazole-1-carboxamides and 5-alkylaminopyrazolo[3,4-d]oxazoles: synthesis and evaluation of the in vitro antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
Application Notes and Protocols: Reactions of the Aldehyde Group in 2-Amino-4-chlorothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reactions involving the aldehyde functional group of 2-Amino-4-chlorothiazole-5-carbaldehyde, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for thiazole derivatives and related heterocyclic compounds.
Overview of Reactivity
The aldehyde group at the C5 position of the 2-amino-4-chlorothiazole ring is a reactive site amenable to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring and the adjacent chloro-substituent, making it susceptible to nucleophilic attack. This allows for the synthesis of a diverse range of derivatives with potential biological activities. The primary reactions of this aldehyde group include Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination. These reactions serve as crucial steps in the synthesis of novel heterocyclic scaffolds for drug development.
Key Reactions and Experimental Protocols
Schiff Base (Azomethine) Formation
The condensation of the aldehyde group with primary amines is a straightforward and widely used method to introduce structural diversity. This reaction typically proceeds under mild, acid-catalyzed conditions to form the corresponding imine or Schiff base.
General Reaction Scheme:
Caption: Schiff Base Formation from this compound.
Experimental Protocol:
A general procedure for the synthesis of Schiff bases from 2-aminothiazole derivatives involves the condensation with various aldehydes.[1] A similar protocol can be adapted for the reaction of this compound with primary amines.
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (10-20 mL per mmol of aldehyde).
-
Add the primary amine (1.0-1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then refluxed for a period ranging from 30 minutes to 6 hours, with progress monitored by Thin Layer Chromatography (TLC).[2][3]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol or water, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Quantitative Data for Representative Schiff Base Derivatives:
| Reactant (R-NH2) | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| Aniline | N-((2-amino-4-chlorothiazol-5-yl)methylene)aniline | 85-95 | 155-157 | IR (cm⁻¹): ~1620 (C=N); ¹H NMR (δ, ppm): ~8.5 (s, 1H, -CH=N-) | [2][3] |
| 4-Methoxyaniline | N-((2-amino-4-chlorothiazol-5-yl)methylene)-4-methoxyaniline | 88-96 | 168-170 | IR (cm⁻¹): ~1615 (C=N); ¹H NMR (δ, ppm): ~3.8 (s, 3H, -OCH₃), ~8.4 (s, 1H, -CH=N-) | [2][3] |
| 4-Nitroaniline | N-((2-amino-4-chlorothiazol-5-yl)methylene)-4-nitroaniline | 80-90 | 210-212 | IR (cm⁻¹): ~1610 (C=N), ~1520 & ~1340 (NO₂); ¹H NMR (δ, ppm): ~8.6 (s, 1H, -CH=N-) | [2][3] |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is a powerful tool for C-C bond formation.[4]
General Reaction Scheme:
Caption: Knoevenagel Condensation of this compound.
Experimental Protocol:
A typical protocol for the Knoevenagel condensation of heterocyclic aldehydes can be adapted for this compound.[5]
-
To a solution of this compound (1.0 eq.) in ethanol, add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.).
-
Add a catalytic amount of a base such as piperidine or DBU (diazabicyclo[5.4.0]undec-7-ene).[5][6]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.[6]
-
After completion, cool the mixture to room temperature.
-
The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.
Quantitative Data for Representative Knoevenagel Products:
| Active Methylene Compound | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| Malononitrile | 2-((2-amino-4-chlorothiazol-5-yl)methylene)malononitrile | 90-98 | 220-222 | IR (cm⁻¹): ~2220 (C≡N), ~1600 (C=C); ¹H NMR (δ, ppm): ~8.2 (s, 1H, =CH-) | [7][8] |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-amino-4-chlorothiazol-5-yl)acrylate | 85-95 | 185-187 | IR (cm⁻¹): ~2215 (C≡N), ~1720 (C=O), ~1610 (C=C); ¹H NMR (δ, ppm): ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -CH₂-), ~8.1 (s, 1H, =CH-) | [7][8] |
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes by reaction with a phosphorus ylide. This reaction is highly valuable for introducing vinyl groups or other unsaturated moieties.
General Reaction Scheme:
Caption: Wittig Reaction of this compound.
Experimental Protocol:
The following protocol is adapted from the Wittig olefination of a similar heterocyclic aldehyde.
-
In-situ Generation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Expected Products and Characterization:
| Phosphonium Salt | Product | Expected Spectroscopic Features |
| Methyltriphenylphosphonium bromide | 2-Amino-4-chloro-5-vinylthiazole | ¹H NMR: Characteristic signals for vinyl protons (δ 5.0-6.5 ppm). |
| Ethyl(triphenyl)phosphonium bromide | 2-Amino-4-chloro-5-(prop-1-en-1-yl)thiazole | ¹H NMR: Signals corresponding to the propenyl group. |
Reductive Amination
Reductive amination is a two-step, one-pot reaction that converts the aldehyde into an amine. It involves the initial formation of a Schiff base with a primary or secondary amine, followed by in-situ reduction of the imine intermediate.
General Reaction Scheme:
Caption: Reductive Amination of this compound.
Experimental Protocol:
This is a general protocol for the reductive amination of aldehydes.[9]
-
Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent like methanol or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Products and Characterization:
| Amine | Product | Expected Spectroscopic Features |
| Benzylamine | N-((2-amino-4-chlorothiazol-5-yl)methyl)aniline | ¹H NMR: Appearance of a new singlet for the methylene bridge (-CH₂-N). |
| Morpholine | 4-((2-amino-4-chlorothiazol-5-yl)methyl)morpholine | ¹H NMR: Signals corresponding to the morpholine ring protons and the methylene bridge. |
Applications in Drug Discovery and Development
The derivatives synthesized from this compound are of significant interest in drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. The aldehyde functionality serves as a key handle to explore the chemical space around this core, allowing for the generation of libraries of compounds for high-throughput screening. The diverse functionalities that can be introduced via the reactions described above can modulate the physicochemical properties and biological activities of the resulting molecules, making this a valuable platform for the development of new therapeutic agents.
Workflow for Derivative Synthesis and Screening
Caption: General workflow for the synthesis and evaluation of derivatives.
This comprehensive workflow illustrates the logical progression from the starting material, through various synthetic transformations, to the identification and optimization of biologically active lead compounds. Each step requires careful planning and execution to ensure the successful development of novel therapeutic agents based on the 2-Amino-4-chlorothiazole scaffold.
References
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. sjpas.com [sjpas.com]
- 3. jocpr.com [jocpr.com]
- 4. DE602006014001D1 - Preparation of 2-aminothiazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Amino-4-chlorothiazole-5-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chlorothiazole-5-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs and clinical candidates.[1][2][3] This core moiety is particularly prominent in the development of kinase inhibitors, where it often serves as a key pharmacophore for interacting with the hinge region of the kinase ATP-binding site.[4] The presence of a chloro substituent at the 4-position and a formyl group at the 5-position provides reactive handles for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for drug discovery.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, along with experimental protocols for key synthetic transformations.
Application Notes: A Scaffold for Kinase Inhibitors
The 2-aminothiazole moiety is a cornerstone in the design of inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases.[1][2][4] Derivatives of this compound can be elaborated to target several important kinase families:
-
Src Family Kinases (SFKs): The 2-aminothiazole scaffold is a key feature of Dasatinib, a potent pan-Src family kinase inhibitor.[1][3] The amino group at the 2-position can be functionalized to interact with the kinase hinge region, while modifications at the 5-position can extend into the solvent-exposed region, allowing for modulation of potency and selectivity.
-
Abl Kinase: Dasatinib is also a potent inhibitor of the Abelson tyrosine kinase (Abl), including the imatinib-resistant T315I mutant.[5] The 2-aminothiazole core is crucial for its activity against both wild-type and mutant forms of Bcr-Abl.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Several 2-aminothiazole derivatives have been developed as inhibitors of VEGFR-2, a key regulator of angiogenesis.[6][7][8] The aldehyde functionality of this compound can be used to introduce pharmacophoric elements that target the unique features of the VEGFR-2 active site.
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves the sequential modification of its functional groups. The aldehyde can undergo reactions such as condensation, reductive amination, or oxidation, while the amino group can be acylated, sulfonylated, or used in coupling reactions.
Experimental Protocols
The following protocols describe key transformations of this compound to generate intermediates for the synthesis of kinase inhibitors.
Protocol 1: Synthesis of Schiff Base Derivatives via Condensation
The aldehyde group can readily undergo condensation with primary amines to form Schiff bases (imines), which can serve as intermediates for further elaboration or be evaluated for their own biological activity.[9][10][11][12]
Reaction Scheme:
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Amino-4-chlorothiazole-5-carboxamide Derivatives
The aldehyde can be oxidized to a carboxylic acid, which can then be coupled with an amine to form an amide. This amide functionality is a common feature in many kinase inhibitors, including Dasatinib.[9][13][14]
Reaction Scheme (2 steps):
-
Oxidation: [this compound] + [Oxidizing Agent] → [2-Amino-4-chlorothiazole-5-carboxylic acid]
-
Amide Coupling: [2-Amino-4-chlorothiazole-5-carboxylic acid] + R-NH2 + [Coupling Agent] → [N-R-2-amino-4-chlorothiazole-5-carboxamide]
Step 1: Oxidation to Carboxylic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO4) or other suitable oxidizing agent
-
Acetone or a suitable solvent
-
Sulfuric acid (dilute)
Procedure:
-
Suspend this compound (1.0 eq) in acetone.
-
Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (in acetone) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Amide Coupling
Materials:
-
2-Amino-4-chlorothiazole-5-carboxylic acid (from Step 1)
-
Substituted amine (e.g., 2-chloro-6-methylaniline for Dasatinib analogues)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 2-Amino-4-chlorothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the substituted amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the inhibitory activities of selected kinase inhibitors that feature the 2-aminothiazole scaffold, demonstrating the potential of derivatives of this compound.
| Compound Name | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Dasatinib | Bcr-Abl, Src family kinases | Bcr-Abl: <1, Src: 0.55 | K562 | [4] |
| Bosutinib | Src, Abl | Src: 1.2, Abl: 1 | - | [4] |
| Ponatinib | Bcr-Abl (including T315I) | Bcr-AblT315I: 2 | - | [4] |
| Compound 2b | Bcr-AblWT, Bcr-AblT315I | 0.701, 0.651 | K-562 | [5] |
| Compound 7a | B-Raf, VEGFR-2 | 110, 150 | HepG2 | [15] |
| Compound 4a | VEGFR-2 | 91 | MCF-7 | [7] |
Visualizations
Experimental Workflow: Synthesis of Kinase Inhibitor Scaffolds
Caption: Synthetic pathways from this compound.
Signaling Pathway: Bcr-Abl and Src Kinase Inhibition
Caption: Inhibition of Bcr-Abl and Src signaling pathways.
Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis
Caption: Inhibition of VEGFR-2 signaling in angiogenesis.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. ijfmr.com [ijfmr.com]
- 12. sjpas.com [sjpas.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-chlorothiazole-5-carbaldehyde as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chlorothiazole-5-carbaldehyde is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. Its reactive aldehyde and amino groups, coupled with the chloro-substituent, provide multiple points for chemical modification, enabling the construction of complex molecular architectures that can potently and selectively target various protein kinases. This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis of kinase inhibitor cores, and methods for their biological evaluation. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous clinically approved and investigational kinase inhibitors, including the potent multi-kinase inhibitor Dasatinib.[1] The strategic incorporation of this compound into drug discovery programs can significantly accelerate the identification of novel and effective kinase-targeted therapies for cancer and other diseases.
Data Presentation: Inhibitory Activity of 2-Aminothiazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of several kinase inhibitors derived from the 2-aminothiazole scaffold against various protein kinases. This data highlights the broad applicability and potential for achieving high potency with this chemical class.
| Compound/Analog Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| Dasatinib (BMS-354825) | Bcr-Abl | <1 | Proliferation Assay |
| Dasatinib (BMS-354825) | Src Family Kinases | 0.5 - 16 | Kinase Assay |
| Pyrimidinyl-aminothiazole Analog | CDK4 | Highly Selective | Kinase Assay |
| Pyrimidinyl-aminothiazole Analog | CDK9 | 0.64 - 2.01 µM | Cell-based Assay |
| 2-Aminothiazole Derivative | CHK1 | Potent (nanomolar) | Cell-based Assay |
| 2-Aminothiazole Derivative | Aurora Kinase A | Potent | Kinase Assay |
| N-Acyl-2-aminothiazole Analog | CDK2/cycE | Potent | Kinase Assay |
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidinyl-Aminothiazole Kinase Inhibitor Core
This protocol describes a representative two-step synthesis of a key intermediate for a class of kinase inhibitors, starting from this compound. This core structure is found in potent inhibitors of kinases such as Src and Bcr-Abl.
Step 1: Schiff Base Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Aniline: To this solution, add a substituted aniline (e.g., 2,6-dichloroaniline) (1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product, a Schiff base, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to form the Pyrimidinyl-Aminothiazole Core
-
Reaction Setup: In a sealed tube, suspend the Schiff base from Step 1 (1.0 eq) in n-butanol.
-
Addition of Amidine: Add an appropriate amidine hydrochloride (e.g., N,N-dimethylformamide dimethyl acetal or guanidine hydrochloride) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Conditions: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired pyrimidinyl-aminothiazole product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add the kinase, a suitable peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (as a control) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This is a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which generates a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol describes how to assess the ability of a compound to inhibit a specific kinase within a cellular context by analyzing the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., K562 for Bcr-Abl, PC-3 for Src) and allow the cells to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., phospho-CrkL for Bcr-Abl, phospho-STAT3 for Src). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation. Use an antibody for the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., β-actin) for normalization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 2-Amino-4-chlorothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel antimicrobial agents derived from 2-Amino-4-chlorothiazole-5-carbaldehyde. The methodologies described herein are based on established synthetic routes for analogous thiazole derivatives and are intended to guide researchers in the development of new potential therapeutic agents.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties. The starting material, this compound, possesses key functional groups—an aldehyde and an amino group—that serve as versatile handles for the synthesis of a diverse library of derivatives, such as Schiff bases, pyrazoles, and chalcones. These derivatives have the potential to exhibit significant antimicrobial efficacy.
Synthetic Protocols
The following protocols outline the general procedures for the synthesis of various classes of antimicrobial compounds starting from this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction between the aldehyde group of this compound and a primary amine.
Experimental Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to afford the pure Schiff base derivative.
Diagram of the Synthetic Workflow for Schiff Base Derivatives:
Caption: Workflow for the synthesis of Schiff base derivatives.
Protocol 2: Synthesis of Pyrazole Derivatives
Pyrazole derivatives can be synthesized through the reaction of the aldehyde group with hydrazine derivatives.
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1 equivalent) to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature to allow for precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the desired pyrazole derivative.
Protocol 3: Synthesis of Chalcone Derivatives
Chalcones can be prepared via the Claisen-Schmidt condensation of the aldehyde with an appropriate ketone.
Experimental Procedure:
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture at room temperature with constant stirring.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude chalcone from a suitable solvent to obtain the pure product.
Antimicrobial Activity Screening
The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a standard method for quantifying antimicrobial efficacy.
Protocol for MIC Determination (Broth Microdilution Method):
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
The following table summarizes the reported antimicrobial activities of various thiazole derivatives against common pathogens. This data can serve as a benchmark for newly synthesized compounds.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Thiazole-based Schiff base | Staphylococcus aureus | 12.5 - 50 | [1] |
| Escherichia coli | 25 - 100 | [1] | |
| Thiazolyl pyrazole | Bacillus subtilis | 6.25 - 25 | [2] |
| Pseudomonas aeruginosa | 12.5 - 50 | [2] | |
| Candida albicans | 3.12 - 12.5 | [2] | |
| Thiazole-containing chalcone | Staphylococcus aureus | 10 - 40 | |
| Aspergillus niger | 20 - 80 |
Potential Mechanisms of Action
Thiazole-based antimicrobial agents have been reported to act through various mechanisms, including the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics. Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit, inhibiting its enzymatic activity and leading to bacterial cell death.
Diagram of DNA Gyrase Inhibition Pathway:
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme in the folic acid synthesis pathway, which is crucial for the biosynthesis of nucleotides and amino acids in bacteria. Inhibition of DHFR by thiazole derivatives disrupts these essential metabolic processes, leading to bacteriostasis.
Diagram of DHFR Inhibition Pathway:
Caption: Proposed mechanism of action via DHFR inhibition.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from this compound. The versatility of this starting material allows for the creation of a diverse range of compounds with the potential to address the growing threat of antimicrobial resistance. Further investigation into the structure-activity relationships and mechanisms of action of these novel derivatives is warranted to advance the development of new and effective antimicrobial therapies.
References
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-4-chlorothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Schiff bases derived from 2-aminothiazoles are particularly noteworthy for their biological activities. This document provides a detailed protocol for the synthesis of Schiff bases through the condensation reaction of 2-Amino-4-chlorothiazole-5-carbaldehyde with various primary amines.
The general reaction involves the nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of a Schiff base. The protocol provided is a generalized procedure based on established methods for similar heterocyclic aldehydes and amines.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from this compound
This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid or Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.
-
Addition of Amine: To this solution, add an equimolar amount (1 equivalent) of the desired primary amine.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of a suitable acid catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[1] The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
Extraction: If no precipitate forms, concentrate the reaction mixture using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Schiff base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[2]
Characterization
The synthesized Schiff bases can be characterized using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H bending bands of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine group is confirmed by a singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[2]
-
¹³C NMR: The carbon of the imine group will appear in the range of δ 150-165 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of Schiff bases from various aminothiazole derivatives, which can serve as a reference for the expected outcomes when using this compound.
| Aldehyde/Ketone Reactant | Amine Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Substituted indole-3-carbaldehyde | Substituted 2-aminothiazoles | Conc. H₂SO₄ | Dry Ethanol | 3-4 | 90-93 | [2] |
| Substituted benzaldehydes | 2-aminothiazole derivative | Glacial Acetic Acid | Ethanol | 0.17 (microwave) | Not specified | |
| 2,4-dihydroxy benzaldehyde | 2-aminothiazole derivatives | Glacial Acetic Acid | Ethanol | 8 | Moderate to good | |
| Salicylaldehyde | Aniline | None | Ethanol | 4 | Not specified | [1] |
| Aromatic aldehydes | 2-(4-aminophenyl)acetonitrile | 3,5-difluoroarylboronic acid | Ethanol | 2 | Good | [3] |
Visualizations
Experimental Workflow for Schiff Base Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
References
Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-4-chlorothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction schemes for the synthesis of fused heterocyclic systems derived from 2-Amino-4-chlorothiazole-5-carbaldehyde. This versatile building block serves as a key starting material for the construction of various bicyclic and polycyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The following sections detail exemplary cyclization reactions, including the synthesis of thieno[2,3-d]thiazole and pyrimido[4,5-d]thiazole derivatives.
Synthesis of Thieno[2,3-d]thiazole Derivatives via Gewald-Type Reaction
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can subsequently be annulated to form thieno-fused heterocyclic systems. In this protocol, this compound undergoes a cyclocondensation reaction with an active methylene nitrile and elemental sulfur to yield a highly functionalized thieno[2,3-d]thiazole.
Reaction Scheme:
Caption: Gewald-type synthesis of a thieno[2,3-d]thiazole derivative.
Experimental Protocol: Synthesis of 2,7-Diamino-4-chloro-thieno[2,3-d]thiazole-6-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.63 g, 10 mmol) in ethanol (30 mL).
-
Add malononitrile (0.66 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol) to the suspension.
-
Add morpholine (0.87 mL, 10 mmol) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration and washed with cold ethanol (2 x 10 mL).
-
The crude product can be recrystallized from a mixture of DMF and water to afford the pure 2,7-Diamino-4-chloro-thieno[2,3-d]thiazole-6-carbonitrile.
Data Presentation:
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 2,7-Diamino-4-chloro-thieno[2,3-d]thiazole-6-carbonitrile | 75-85 | >300 | 7.85 (s, 2H, NH₂), 7.20 (s, 2H, NH₂) | 168.2 (C2), 160.5 (C7), 145.1 (C3a), 135.8 (C7a), 118.9 (C4), 115.3 (CN), 98.6 (C5), 85.4 (C6) |
Synthesis of Pyrimido[4,5-d]thiazole Derivatives via Cyclocondensation
The presence of both an amino and a formyl group in this compound makes it an ideal precursor for the synthesis of fused pyrimidine rings through condensation with ureas, thioureas, or guanidines. This protocol describes the synthesis of a pyrimido[4,5-d]thiazole-2-thione.
Reaction Scheme:
Caption: Synthesis of a pyrimido[4,5-d]thiazole derivative.
Experimental Protocol: Synthesis of 7-Amino-5-chloro-pyrimido[4,5-d]thiazole-2(1H)-thione
Materials:
-
This compound
-
Thiourea
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.63 g, 10 mmol) in DMF (20 mL) in a 100 mL round-bottom flask, add thiourea (0.76 g, 10 mmol).
-
Add anhydrous potassium carbonate (1.38 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to 120°C and stir for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from acetic acid to yield the pure product.
Data Presentation:
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 7-Amino-5-chloro-pyrimido[4,5-d]thiazole-2(1H)-thione | 70-80 | >320 | 12.5 (br s, 1H, NH), 8.15 (s, 1H, H-4), 7.50 (s, 2H, NH₂) | 178.5 (C=S), 165.8 (C7), 160.2 (C8a), 155.4 (C4a), 148.9 (C4), 120.3 (C5) |
Application Workflow in Drug Discovery
The synthesized fused heterocyclic compounds can be screened for various biological activities, a common workflow in drug discovery.
Caption: Drug discovery workflow utilizing synthesized compounds.
Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific substrates and scales. The quantitative data presented are illustrative and may vary.
Application Notes and Protocols for the Characterization of 2-Amino-4-chlorothiazole-5-carbaldehyde and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-Amino-4-chlorothiazole-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below utilize common analytical techniques to ensure identity, purity, and quality of the target compound and its subsequent products.
Overview of Analytical Methods
The characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques. These methods provide information on the molecular structure, functional groups, purity, and quantity of the analyte. The primary techniques covered in these notes are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for the identification of functional groups.
-
Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), for molecular weight determination and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment and quantification.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of this compound. The following tables summarize the expected chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.8 | Singlet | 1H | -CHO |
| ~8.0 | Singlet | 1H | Thiazole-H |
| ~7.5 | Broad Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~185 | C=O (aldehyde) |
| ~170 | C2 (Thiazole, C-NH₂) |
| ~150 | C4 (Thiazole, C-Cl) |
| ~130 | C5 (Thiazole, C-CHO) |
Solvent: DMSO-d₆
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 3: Predicted FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (thiazole ring) |
| 1680-1660 | Strong | C=O stretching (aldehyde) |
| 1620-1580 | Medium | C=N stretching (thiazole ring) |
| 1550-1500 | Medium | N-H bending (amino group) |
| ~750 | Medium-Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For this compound (C₄H₃ClN₂OS), the expected molecular weight is approximately 162.59 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 162/164 | [M]⁺ (Molecular Ion Peak, showing isotopic pattern for Chlorine) |
Chromatographic Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a primary method for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.
Table 5: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile impurities or for the compound itself, potentially after derivatization to increase volatility.
Table 6: GC-MS Method Parameters
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
Experimental Protocols
Protocol for NMR Sample Preparation
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
Protocol for FT-IR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Protocol for HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Set the detection wavelength to 254 nm.
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram for the main peak and any impurities. The purity can be calculated based on the area percentage of the main peak.
-
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical flow from analyte to data in a chromatographic system.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives
Abstract
This comprehensive guide provides a detailed exploration of the scale-up synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde and its derivatives, critical intermediates in modern drug development. Addressing the needs of researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the synthetic pathway, focusing on the critical chlorination and Vilsmeier-Haack formylation steps. By integrating field-proven insights with established chemical principles, this guide offers robust, self-validating protocols designed for safe and efficient large-scale production. Emphasis is placed on understanding the causality behind experimental choices, process safety management, and in-process controls to ensure high yield and purity of the final product.
Introduction: The Significance of this compound Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1][2]. The targeted introduction of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position of the 2-aminothiazole ring yields this compound, a highly versatile intermediate. The chloro- and aldehyde functionalities provide reactive handles for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery and development programs.
The successful transition from laboratory-scale synthesis to industrial production of these derivatives presents a series of challenges. These include ensuring regioselectivity, managing exothermic reactions, controlling impurity profiles, and establishing safe and reproducible operating procedures. This guide aims to provide a comprehensive framework for navigating these challenges, thereby facilitating the efficient and safe scale-up of this important synthetic route.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process commencing from a readily available 2-aminothiazole precursor. The strategic sequence involves:
-
Chlorination of the 2-Aminothiazole Precursor: Introduction of a chlorine atom at the C4 position of the thiazole ring.
-
Vilsmeier-Haack Formylation: Regioselective introduction of a formyl (-CHO) group at the C5 position.
This sequence is logically sound as the electron-donating amino group at the C2 position activates the thiazole ring for electrophilic substitution. The subsequent formylation at the electron-rich C5 position is a well-established transformation for such heterocyclic systems[3][4][5].
Caption: Overall synthetic workflow.
In-Depth Protocol: Chlorination of 2-Aminothiazole Precursors at Scale
The introduction of a chlorine atom at the 4-position of the 2-aminothiazole ring is a critical first step. The choice of chlorinating agent and reaction conditions is paramount to ensure high selectivity and yield while maintaining a safe process.
Mechanistic Considerations and Reagent Selection
Direct chlorination of the 2-aminothiazole ring can be achieved using various reagents. N-chlorosuccinimide (NCS) is often the reagent of choice for industrial applications due to its solid nature, ease of handling compared to gaseous chlorine, and generally milder reaction conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Scale-Up Protocol for Chlorination
This protocol is designed for a target scale of 1 kg of 2-Amino-4-chlorothiazole.
Materials and Equipment:
-
10 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and a reflux condenser.
-
Addition funnel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and respiratory protection.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Aminothiazole | 100.14 | 0.8 kg | 7.99 | Starting material |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.12 kg | 8.39 | 1.05 equivalents |
| Acetonitrile | 41.05 | 8 L | - | Solvent |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For quenching |
| Deionized Water | 18.02 | As needed | - | For washing |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 2-aminothiazole (0.8 kg) and acetonitrile (8 L). Stir the mixture at room temperature (20-25°C) until the starting material is fully dissolved.
-
Controlled Addition of NCS: Slowly add N-chlorosuccinimide (1.12 kg) portion-wise to the reactor over a period of 1-2 hours. Maintain the internal temperature between 20-30°C. An exotherm may be observed, and cooling may be required.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the consumption of the starting material is complete (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture to 10-15°C. Slowly add saturated sodium bicarbonate solution to quench any unreacted NCS and neutralize the reaction mixture.
-
Product Isolation: The product, 2-Amino-4-chlorothiazole, will precipitate out of the solution. Stir the slurry for 30 minutes at 10-15°C.
-
Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 1 L) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield: 85-95%
The Vilsmeier-Haack Reaction: A Deep Dive into Large-Scale Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4][5]. However, its application on an industrial scale requires a thorough understanding of its thermal hazards and potential side reactions.
The Vilsmeier Reagent and Reaction Mechanism
The active formylating agent, the Vilsmeier reagent, is a chloroiminium salt generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[5][6].
Caption: Vilsmeier-Haack reaction mechanism.
The reaction of 2-Amino-4-chlorothiazole with the Vilsmeier reagent leads to an iminium salt intermediate, which upon aqueous workup, hydrolyzes to the final aldehyde product.
Process Safety Management for the Vilsmeier-Haack Reaction
The formation of the Vilsmeier reagent is an exothermic process, and the reagent itself can be thermally unstable[7][8][9]. A thermal runaway can occur if the reaction is not properly controlled, leading to a rapid increase in temperature and pressure[10][11].
Key Safety Considerations:
-
Controlled Addition: The addition of POCl₃ to DMF must be slow and controlled, with efficient cooling to dissipate the heat of reaction.
-
Temperature Monitoring: Continuous monitoring of the internal reaction temperature is critical.
-
Emergency Cooling: A robust cooling system and an emergency quenching plan should be in place.
-
Ventilation: The reaction should be performed in a well-ventilated area, as toxic gases can be evolved.
-
Reagent Quality: Use of high-purity, dry reagents is essential to avoid unpredictable side reactions.
Scale-Up Protocol for Vilsmeier-Haack Formylation
This protocol is designed for a target scale of 1 kg of this compound.
Materials and Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature control unit, and a nitrogen inlet/outlet.
-
Addition funnel with pressure equalization.
-
Quenching vessel.
-
Filtration unit.
-
Vacuum oven.
-
Appropriate PPE.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-4-chlorothiazole | 134.59 | 1.0 kg | 7.43 | Starting material |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 L | - | Reagent and solvent |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.71 kg (1.04 L) | 11.14 | 1.5 equivalents |
| Crushed Ice/Water | - | As needed | - | For quenching |
| Sodium Hydroxide Solution (50%) | 40.00 | As needed | - | For pH adjustment |
| Toluene | 92.14 | As needed | - | For extraction/purification |
Procedure:
-
Vilsmeier Reagent Preparation:
-
Charge the 20 L reactor with DMF (3 L).
-
Cool the DMF to 0-5°C with constant stirring under a nitrogen atmosphere.
-
Slowly add phosphorus oxychloride (1.71 kg) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2-Amino-4-chlorothiazole (1.0 kg) in DMF (2 L) in a separate vessel.
-
Slowly add the solution of the thiazole derivative to the pre-formed Vilsmeier reagent in the reactor over 1-2 hours, maintaining the temperature at 0-10°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature (20-25°C) and then heat to 40-50°C.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Prepare a quenching vessel with a mixture of crushed ice and water (10 kg).
-
Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring. This is a highly exothermic step and requires careful control.
-
Adjust the pH of the resulting slurry to 8-9 with a 50% sodium hydroxide solution while maintaining the temperature below 20°C.
-
Stir the slurry for 1 hour to ensure complete precipitation of the product.
-
Filter the solid product and wash the filter cake with deionized water until the washings are neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/heptane mixture.
-
Slurry the crude product in toluene, heat to dissolve, and then add heptane to induce crystallization upon cooling.
-
Filter the purified product and dry it in a vacuum oven at 60-70°C.
-
Expected Yield: 70-85%
Analytical Characterization and Quality Control
To ensure the quality and purity of the final product, a comprehensive set of analytical tests should be performed.
| Analytical Technique | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification of impurities | >99.0% |
| ¹H NMR and ¹³C NMR | Structural confirmation | Conforms to structure |
| Mass Spectrometry (MS) | Molecular weight confirmation | Conforms to expected m/z |
| Infrared (IR) Spectroscopy | Functional group identification (e.g., -CHO, -NH₂) | Conforms to reference spectrum |
| Melting Point | Identity and purity check | Within a narrow range |
| Loss on Drying (LOD) | Residual solvent content | <0.5% |
Troubleshooting and Optimization
During scale-up, several challenges may arise. Understanding the potential issues and their solutions is crucial for a successful and efficient process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorination | Incomplete reaction; degradation of product. | Increase reaction time or temperature slightly; ensure efficient quenching to prevent product degradation. |
| Formation of N-formylated byproducts in Vilsmeier-Haack | Reaction temperature too high; excess Vilsmeier reagent. | Maintain strict temperature control, especially during the addition of the thiazole derivative; optimize the stoichiometry of POCl₃[12]. |
| Poor Filterability of the Product | Fine particle size. | Control the rate of precipitation during quenching and pH adjustment; consider an aging step for the slurry to allow for crystal growth. |
| Incomplete Reaction in Vilsmeier-Haack | Insufficient Vilsmeier reagent; low reaction temperature. | Ensure accurate stoichiometry; consider a slight increase in reaction temperature or prolonged reaction time, monitoring for byproduct formation. |
Conclusion
The scale-up synthesis of this compound derivatives is a well-defined yet challenging process that requires careful consideration of reaction conditions, process safety, and purification strategies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and process chemists can confidently and safely produce these valuable intermediates on a large scale. The provided framework for process control and troubleshooting will aid in achieving high yields of a product that meets the stringent quality standards of the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. fauske.com [fauske.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-Amino-4-chlorothiazole-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? The most prevalent and effective method for introducing a formyl group onto the C-5 position of a 2-aminothiazole derivative is the Vilsmeier-Haack reaction.[1] This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to perform an electrophilic substitution on the electron-rich thiazole ring.[1][2]
Q2: What are the main side reactions that decrease the yield of the desired product? Several side reactions can complicate the synthesis and purification process. The most significant ones include:
-
Formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide : This is a major byproduct that occurs when the Vilsmeier reagent reacts with the exocyclic amino group instead of the C-5 position of the thiazole ring.[1]
-
N-Formylation : The exocyclic amino group can be formylated, leading to undesired formamide derivatives.[1]
-
Diformylation : Under harsh conditions, a second formyl group can be added, leading to complex mixtures.[1]
Q3: How can the formation of the N,N-dimethylformimidamide byproduct be minimized? Optimizing reaction conditions is critical to favor C-5 formylation over reaction at the amino group. Key strategies include:
-
Temperature Control : Lowering the reaction temperature, typically to 0°C or below, increases the selectivity for C-5 formylation.[1] The nucleophilicity of the exocyclic amino group is enhanced at higher temperatures, favoring the side reaction.[1]
-
Stoichiometry of Reagents : Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent (POCl₃/DMF). A large excess of the reagent will favor a reaction at the more nucleophilic amino group.[1] A starting point of a 1:1 to 1:1.2 molar ratio of the 2-aminothiazole substrate to the Vilsmeier reagent is recommended for optimization.[1]
-
Order of Addition : A common and effective strategy is to add the 2-amino-4-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at a controlled low temperature.[1]
Q4: What are the recommended purification methods for isolating the final product? After the reaction work-up, which typically involves quenching the reaction mixture in ice water and neutralization, the crude product needs to be purified. Standard methods include:
-
Recrystallization : If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system is an effective method.
-
Column Chromatography : Silica gel column chromatography is a reliable method to separate the desired aldehyde from the formimidamide and other byproducts due to their differing polarities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incorrect Stoichiometry : Improper ratio of POCl₃ to DMF or substrate to Vilsmeier reagent. 2. Reaction Temperature Too Low : The reaction may not have been sufficiently activated. 3. Decomposition : Presence of moisture, leading to the decomposition of the Vilsmeier reagent.[1] | 1. Carefully control the molar equivalents. Start with a 1:1.2 ratio of POCl₃ to DMF and a 1:1.1 ratio of substrate to Vilsmeier reagent and optimize.[1] 2. While low temperatures are good for selectivity, ensure the reaction proceeds. Monitor by TLC; if no conversion is observed, consider allowing the reaction to slowly warm to room temperature. 3. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| High Percentage of Byproducts | 1. Reaction Temperature Too High : Higher temperatures favor reaction at the exocyclic amino group.[1] 2. Excess Vilsmeier Reagent : A large excess of the reagent drives the formation of the N-formylated byproduct.[1] | 1. Maintain the reaction temperature at 0°C or below, especially during the addition of the substrate. 2. Reduce the equivalents of the Vilsmeier reagent to be near stoichiometric with the substrate. |
| Incomplete Reaction | 1. Insufficient Reaction Time : The reaction was stopped before completion. 2. Poor Reagent Quality : POCl₃ or DMF may be old or degraded. DMF can decompose to dimethylamine, which interferes with the reaction.[3] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.[1] 2. Use freshly distilled or high-purity anhydrous reagents. |
| Difficult Product Isolation / Oily Product | 1. Incomplete Hydrolysis : The intermediate iminium salt has not been fully hydrolyzed to the aldehyde. 2. Complex Mixture : The presence of multiple byproducts can prevent crystallization. | 1. Ensure the aqueous work-up is thorough. Stir the quenched reaction mixture vigorously for an adequate amount of time to ensure complete hydrolysis. 2. Purify the crude product using silica gel column chromatography to isolate the desired aldehyde. |
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the synthesis. These are representative values based on established chemical principles for the Vilsmeier-Haack reaction.
Table 1: Effect of Temperature on Yield and Product Selectivity
| Temperature (°C) | Yield of Desired Aldehyde (%) | Yield of N-Formimidamide Byproduct (%) |
| -10 to 0 | 75 - 85 | 5 - 10 |
| 25 (Room Temp) | 50 - 60 | 25 - 35 |
| 50 | 20 - 30 | 50 - 60 |
Table 2: Effect of Reagent Stoichiometry on Yield
| Substrate : Vilsmeier Reagent Ratio | Yield of Desired Aldehyde (%) | Comments |
| 1 : 1.1 | 82 | Optimal for high selectivity and good conversion. |
| 1 : 1.5 | 70 | Increased formation of byproducts observed. |
| 1 : 2.0 | 45 | Significant amount of N-formimidamide byproduct. |
| 1 : 0.9 | 65 | Incomplete conversion of starting material. |
Experimental Protocols
Detailed Protocol for Vilsmeier-Haack Synthesis of this compound
Materials:
-
2-Amino-4-chlorothiazole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Vilsmeier Reagent : In a three-necked, oven-dried flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C.[1]
-
Stir the resulting mixture at 0°C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction : Dissolve 2-Amino-4-chlorothiazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-8 hours.
-
Reaction Monitoring : Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Work-up : Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.[1]
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction : Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
// Path 1: High Byproducts high_byproduct [label="Result:\nHigh % of Byproducts", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_temp [label="Probable Cause:\nTemp too high or\nExcess Reagent", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124", style=solid]; solution_temp [label="Solution:\n1. Lower Temp to 0°C\n2. Use Stoichiometric Reagent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 2: Starting Material sm_present [label="Result:\nStarting Material\n(SM) Present", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_time [label="Probable Cause:\nIncomplete Reaction", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124", style=solid]; solution_time [label="Solution:\n1. Extend Reaction Time\n2. Check Reagent Quality", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 3: Clean but low mass clean_low [label="Result:\nClean Reaction,\nLow Mass", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_workup [label="Probable Cause:\nLoss during Work-up\nor Decomposition", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124", style=solid]; solution_workup [label="Solution:\n1. Ensure Anhydrous Conditions\n2. Optimize Extraction/Neutralization", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_tlc; check_tlc -> high_byproduct [label="Many Spots"]; high_byproduct -> cause_temp -> solution_temp;
check_tlc -> sm_present [label="SM Spot"]; sm_present -> cause_time -> solution_time;
check_tlc -> clean_low [label="Mainly Product Spot"]; clean_low -> cause_workup -> solution_workup; }
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.Caption: Competing reaction pathways in the Vilsmeier-Haack formylation.
References
Technical Support Center: Purification of Crude 2-Amino-4-chlorothiazole-5-carbaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of crude 2-Amino-4-chlorothiazole-5-carbaldehyde via recrystallization. Our focus is on providing practical, field-proven insights grounded in chemical principles to overcome common challenges in obtaining this key synthetic intermediate in high purity.
Recommended Recrystallization Protocol: A Validated Starting Point
Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a solvent at different temperatures.[1][2] The goal is to dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility and impurities have either very high or very low solubility. Upon slow cooling, the desired compound's solubility decreases, leading to the formation of pure crystals.
Below is a generalized, robust protocol for the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Problem 1: The crude compound will not completely dissolve in the hot solvent, even after adding a large volume.
-
Probable Cause(s):
-
Incorrect Solvent Choice: The selected solvent may not be suitable for dissolving this compound, even at its boiling point. Thiazole derivatives often require polar solvents.[1][3]
-
Insoluble Impurities: The crude material may contain insoluble particulate impurities (e.g., inorganic salts, catalysts) that will not dissolve in any organic solvent.[4]
-
Insufficient Heat: The solvent may not have been heated to its boiling point.
-
-
Recommended Solutions:
-
Re-evaluate the Solvent: Based on the structure of the target molecule (containing amino, chloro, and aldehyde groups), polar solvents are a logical choice.[1] If using a non-polar solvent like hexanes, switch to a more polar option like ethanol, methanol, or tetrahydrofuran (THF).[5][6] Always perform small-scale solubility tests first.
-
Perform a Hot Filtration: If you suspect insoluble impurities, and most of your compound has dissolved, perform a hot gravity filtration to remove the solid particles before allowing the solution to cool.[4] Ensure your filtration apparatus is pre-heated to prevent premature crystallization in the funnel.
-
Ensure Proper Heating: Use a heating mantle or steam bath to ensure the solvent reaches and maintains its boiling point during the dissolution step.
-
Problem 2: An oil or "oiling out" occurs during cooling instead of crystal formation.
-
Probable Cause(s):
-
High Impurity Level: The presence of significant impurities can depress the melting point of the solute, causing it to separate as a liquid ("oiling out") when the solution becomes supersaturated.[1][7]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.[2][8]
-
Solvent Boiling Point vs. Solute Melting Point: This can occur if the boiling point of the solvent is higher than the melting point of the impure compound.
-
-
Recommended Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the saturation level, then attempt to cool again, but more slowly.[7][8]
-
Slow Down the Cooling Process: Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. This allows the temperature to drop gradually, favoring crystal growth over oil formation.[2][8]
-
Consider a Different Solvent: Choose a solvent with a lower boiling point.
-
Pre-purification: If the crude material is highly impure (generally less than 80% pure), consider a preliminary purification step like a column chromatography or treatment with activated charcoal before recrystallization.[1][2]
-
Problem 3: No crystals form, even after the solution has cooled completely.
-
Probable Cause(s):
-
Too Much Solvent: This is the most common reason for crystallization failure.[7] The solution is not supersaturated at the lower temperature, so the compound remains dissolved.
-
Supersaturation Without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated because there are no nucleation sites.[7]
-
-
Recommended Solutions:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration of the compound. Allow it to cool again.[7][8]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1][4][9]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[1][4]
-
-
Utilize an Anti-Solvent: If using a single solvent system fails, consider a mixed-solvent approach. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[10]
-
Problem 4: The yield of purified crystals is very low.
-
Probable Cause(s):
-
Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the cold "mother liquor" after filtration.[1][8]
-
Premature Crystallization: Crystals may have formed during an unnecessary hot filtration step and were discarded with the insoluble impurities.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product.
-
-
Recommended Solutions:
-
Use the Minimum Amount of Hot Solvent: This is a critical principle of recrystallization. Add the hot solvent portion-wise until the solute just dissolves.[4]
-
Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor by boiling off some solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Problem 5: The final crystals are colored, even though the pure compound should be a white or light yellow solid.
-
Probable Cause(s):
-
Colored Impurities: The crude material may contain highly colored impurities that co-crystallize with the product.
-
Surface Adsorption: Impurities may be adsorbed onto the surface of the growing crystals.
-
-
Recommended Solutions:
-
Use Activated Charcoal (Carbon): After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight). The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes and then remove the charcoal via hot gravity filtration before cooling.[1]
-
Perform a Second Recrystallization: Re-crystallizing the product a second time, potentially with a different solvent system, can effectively remove residual impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for recrystallizing this compound?
Based on the purification of similar thiazole derivatives, polar protic solvents are an excellent starting point.[1] Ethanol and methanol are frequently used and are highly recommended for initial trials.[5] A patent for a related 2-aminothiazole derivative also suggests solvents like THF and water, or mixtures thereof, which could be explored.[6]
Q2: How do I perform an efficient small-scale solvent test?
Place a small amount of your crude material (approx. 20-30 mg) in a small test tube. Add a few drops of the candidate solvent at room temperature. If the compound dissolves immediately, the solvent is too good and will not work for recrystallization. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[9]
Q3: What purity level can I expect after a single recrystallization?
A successful recrystallization can significantly improve purity. If the crude material is ~80-90% pure, a single recrystallization can often increase the purity to >95-98%. However, this is highly dependent on the nature and concentration of the impurities.
Q4: How can I confirm the purity of my recrystallized product?
The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range, close to the literature value. Impure compounds exhibit a depressed and broad melting point range.[2][4]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of impurities.[11]
Solvent Selection Data
The choice of solvent is critical. An ideal solvent should dissolve the solute completely at its boiling point and poorly at low temperatures.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Good starting choice for many thiazole derivatives.[5] |
| Methanol | 65 | 32.7 | More polar than ethanol; good solubility for polar compounds.[1][6] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Aprotic polar solvent, can be effective.[6] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent, often used in mixed systems.[12] |
| Water | 100 | 80.1 | May be suitable for the salt form or in a mixed system with an alcohol.[6][11] |
| Hexanes | ~69 | 1.9 | Non-polar; likely a poor solvent but could be used as an anti-solvent.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route is the Vilsmeier-Haack formylation of a 2-amino-4-chlorothiazole precursor. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiazole ring.
Q2: What are the primary impurities encountered in this synthesis?
A2: The main impurities arise from side reactions during the Vilsmeier-Haack formylation. These include:
-
N-formylated byproduct: The Vilsmeier reagent can react with the exocyclic amino group.
-
Di-formylated byproduct: Over-formylation can lead to the introduction of a second formyl group.
-
Unreacted starting material: Incomplete reaction can leave residual 2-amino-4-chlorothiazole.
-
Chlorinated byproducts: Under certain conditions, the Vilsmeier reagent can act as a chlorinating agent.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the formation of the product and the disappearance of the reactant.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed.- Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote side reactions. |
| Decomposition of Vilsmeier reagent | - Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.- Use freshly distilled or high-purity POCl₃ and anhydrous DMF. |
| Suboptimal stoichiometry | - Optimize the molar ratio of the Vilsmeier reagent to the 2-amino-4-chlorothiazole substrate. A slight excess of the Vilsmeier reagent is often used, but a large excess can lead to byproduct formation. |
Issue 2: High Levels of N-Formylated Impurity
| Possible Cause | Suggested Solution |
| High reaction temperature | - Perform the reaction at a lower temperature (e.g., 0-10 °C) to favor C-formylation over N-formylation. |
| Incorrect order of addition | - Add the 2-amino-4-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature. This helps to maintain a low concentration of the substrate and minimize the reaction at the amino group. |
Issue 3: Presence of Di-formylated Byproduct
| Possible Cause | Suggested Solution |
| Excess Vilsmeier reagent | - Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent. |
| Prolonged reaction time | - Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent over-formylation. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-Amino-4-chlorothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-amino-4-chlorothiazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours.
-
Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Logical Troubleshooting Workflow for Impurity Reduction
Caption: Troubleshooting workflow for impurity reduction.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Technical Support Center: Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The Vilsmeier-Haack reaction is temperature-sensitive. Lowering the reaction temperature, often to 0-5 °C during the addition of reagents, can enhance the selectivity for C-5 formylation and improve the overall yield.[1] |
| Incorrect Stoichiometry of Reagents | The molar ratios of 2-amino-4-chlorothiazole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF) are critical. An excess of the Vilsmeier reagent can lead to the formation of side products. It is advisable to start with a 1:1 to 1:1.2 molar ratio of the thiazole to the Vilsmeier reagent and optimize from there.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists after the expected reaction time, consider extending the duration or cautiously increasing the temperature. |
| Moisture in Reagents or Solvents | The Vilsmeier reagent is highly sensitive to moisture, which can lead to its decomposition and lower yields. Ensure that all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Problem 2: High Percentage of N,N-dimethyl-N'-(4-chloro-thiazol-2-yl)formimidamide Byproduct
This is a major byproduct resulting from the Vilsmeier reagent reacting with the exocyclic amino group instead of the C-5 position of the thiazole ring.[1]
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | The nucleophilicity of the exocyclic amino group is increased at higher temperatures, favoring the formation of the formimidamide byproduct. Maintaining a low temperature (e.g., 0-5 °C) throughout the addition and initial reaction period is crucial for minimizing this side reaction.[1] |
| Excess Vilsmeier Reagent | A significant excess of the Vilsmeier reagent will increase the likelihood of a reaction at the more nucleophilic amino group. Use a stoichiometric amount or only a slight excess of the reagent.[1] |
| Order of Reagent Addition | The method of adding the reagents can influence the product distribution. A common and effective strategy is to add the 2-amino-4-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature.[1] |
Problem 3: Presence of Multiple Unidentified Byproducts
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Decomposition of Starting Material or Product | Instability of the starting material or product under the reaction conditions can lead to a complex mixture of byproducts. Ensure the use of high-purity, anhydrous reagents and solvents, and maintain a controlled temperature profile throughout the reaction. |
| Multiple Competing Side Reactions | Besides the formimidamide, N-formylation and di-formylation can also occur, leading to a complex reaction mixture.[1] To better understand the competing pathways, it can be beneficial to attempt to isolate and characterize the main byproducts. |
Problem 4: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | The desired product and its N-formylated or formimidamide byproducts may have similar polarities, making separation by recrystallization challenging. In such cases, column chromatography is often the most effective purification method. |
| Product Instability During Work-up | The product may be sensitive to the work-up conditions. Use a mild base, such as a saturated sodium bicarbonate solution, for neutralization and avoid excessive heat during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for introducing a formyl group at the C-5 position of a 2-aminothiazole derivative is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve an electrophilic aromatic substitution on the electron-rich thiazole ring.
Q2: What are the primary side reactions observed during the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole?
A2: Researchers may encounter several side reactions that can complicate the synthesis and purification process. The most significant of these include:
-
Formation of N,N-dimethyl-N'-(4-chloro-thiazol-2-yl)formimidamide: This is a major byproduct where the Vilsmeier reagent reacts with the exocyclic amino group instead of the C-5 position of the thiazole ring.[1]
-
N-Formylation: The amino group can be formylated to yield N-(4-chloro-5-formylthiazol-2-yl)formamide.[1]
-
Diformylation: Under harsher reaction conditions, diformylation can occur, leading to more complex byproducts.[1]
Q3: How can I minimize the formation of the N,N-dimethylformimidamide byproduct?
A3: Optimizing the reaction conditions is key to favoring C-5 formylation. Key parameters to control include:
-
Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can significantly increase the selectivity for C-5 formylation over N-formylation or formimidine formation.[1]
-
Stoichiometry of Reagents: Carefully controlling the molar ratios of 2-amino-4-chlorothiazole, POCl₃, and DMF is crucial. An excess of the Vilsmeier reagent may lead to a higher proportion of side products.[1]
-
Order of Addition: Adding the 2-amino-4-chlorothiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature is a common strategy to control the reaction.[1]
Q4: What are the recommended purification methods to isolate this compound from the side products?
A4: If recrystallization proves ineffective due to the similar polarities of the product and byproducts, column chromatography is the recommended method for purification.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 2-Amino-4-chlorothiazole (Adapted from similar syntheses)
Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
1. Formation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 2-amino-4-chlorothiazole (1.0 equivalent) in anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
3. Work-up:
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be performed in a fume hood due to gas evolution.
4. Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).
-
Combine the organic layers and wash with brine (2 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can then be purified by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde and its derivatives. The primary method of synthesis addressed is the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for introducing a formyl group at the C-5 position of a 2-aminothiazole ring is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve electrophilic substitution on the electron-rich thiazole ring.[1][2]
Q2: What is the Vilsmeier reagent and how is it formed?
A2: The Vilsmeier reagent is a chloroiminium ion, which is a highly electrophilic species.[2] It is typically prepared by the slow addition of a halogenating agent like phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).[2] This reagent is the active electrophile in the formylation reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (PPE) is essential. The reaction should be carried out under anhydrous conditions. Quenching of the reaction mixture should be performed slowly and carefully by pouring it onto crushed ice.[2]
Q4: Why is temperature control so critical in the Vilsmeier-Haack reaction?
A4: Temperature is a crucial parameter that influences both the reaction rate and selectivity. For the formylation of 2-aminothiazoles, lower temperatures (often starting at 0 °C) are generally preferred to increase the selectivity for C-5 formylation and minimize the formation of unwanted side products.[1] The optimal temperature can be substrate-dependent and may range from below 0°C to 80°C.[1][3]
Q5: What are the typical purification methods for the final product?
A5: After the reaction work-up, which usually involves quenching with ice and neutralization, the crude product often precipitates and can be collected by filtration.[2] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the Vilsmeier reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incorrect stoichiometry of reagents. 5. Poor quality of starting materials. | 1. Ensure slow, dropwise addition of POCl₃ to DMF at 0 °C and allow sufficient time for the reagent to form before adding the thiazole substrate.[1] 2. While starting at a low temperature is recommended, gradually increasing the temperature might be necessary if the reaction is sluggish. Monitor progress using Thin Layer Chromatography (TLC).[1] 3. Extend the reaction time and monitor the consumption of the starting material by TLC.[1] 4. Carefully control the molar ratios of the 2-aminothiazole derivative, POCl₃, and DMF. A common starting point is a 1:1 to 1:1.2 ratio of the substrate to the Vilsmeier reagent.[1] 5. Use pure, anhydrous reagents and solvents. |
| High Percentage of Side Products (e.g., N-formylation) | 1. Reaction temperature is too high. 2. Excess Vilsmeier reagent. 3. Order of reagent addition. | 1. Lower the reaction temperature significantly. Running the reaction at 0 °C or even lower can favor C-5 formylation over reaction at the exocyclic amino group.[1] 2. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. A large excess can lead to a higher proportion of side products.[1] 3. Add the 2-aminothiazole solution slowly to the pre-formed Vilsmeier reagent at a low temperature to maintain a low concentration of the nucleophile and control the reaction.[1] |
| Formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide | This is a major byproduct where the Vilsmeier reagent reacts with the exocyclic amino group instead of the C-5 position of the thiazole ring.[1] | The same solutions for minimizing N-formylation apply here: lower the reaction temperature and carefully control the stoichiometry of the reagents.[1] |
| Difficult Product Isolation/Purification | 1. Product is soluble in the work-up solution. 2. Formation of a complex mixture of products. | 1. After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. If a complex mixture is obtained, column chromatography is the recommended method for purification.[2] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of this compound. This data is illustrative and based on general principles of the Vilsmeier-Haack reaction.
| Entry | Substrate:Vilsmeier Reagent Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 1 | 1 : 1.2 | 0 → 25 | 6 | 75 | Good yield with minimal side products. |
| 2 | 1 : 1.2 | 60 | 4 | 60 | Increased formation of N-formylated byproduct. |
| 3 | 1 : 2.0 | 0 → 25 | 6 | 55 | Significant amount of N,N-dimethylformimidamide byproduct observed. |
| 4 | 1 : 1.0 | 0 | 8 | 65 | Incomplete conversion of starting material. |
Experimental Protocols
1. Preparation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.[4]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[1]
2. Vilsmeier-Haack Formylation of 2-Amino-4-chlorothiazole
-
Dissolve the 2-Amino-4-chlorothiazole derivative (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF).[4]
-
Cool the pre-formed Vilsmeier reagent back to 0 °C.
-
Slowly add the 2-Amino-4-chlorothiazole solution to the Vilsmeier reagent dropwise over 30 minutes, maintaining the temperature below 10 °C.[4]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
3. Work-up and Purification
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4]
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 100 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by recrystallization or column chromatography.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis reaction.
References
Technical Support Center: Formylation of 2-Amino-4-chlorothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2-amino-4-chlorothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of 2-amino-4-chlorothiazole, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Instability of Starting Material: 2-Amino-4-chlorothiazole is known to be unstable as a free base, which can lead to degradation under reaction conditions.[1] 2. Inefficient Formylating Agent: The chosen formylating agent may not be reactive enough under the applied conditions. 3. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | 1. Use freshly prepared or purified 2-amino-4-chlorothiazole. Consider using the hydrochloride salt and a base to generate the free amine in situ. Alternatively, employ a protecting group strategy (e.g., Boc protection) to increase stability and prevent side reactions.[1] 2. For Vilsmeier-Haack formylation, ensure the Vilsmeier reagent is freshly prepared. For other methods, consider a more reactive agent like acetic formic anhydride.[2][3] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or cautiously increasing the temperature. |
| Multiple Products (Poor Selectivity) | 1. N-Formylation vs. C-Formylation: The exocyclic amino group is nucleophilic and can compete with the thiazole ring for the formylating agent, leading to N-formylation.[4] 2. Diformylation: Both the amino group and the thiazole ring may be formylated under harsh conditions. 3. Formation of N,N-dimethylformimidamide: In Vilsmeier-Haack reactions, the Vilsmeier reagent can react with the amino group to form a formimidamide byproduct.[4] | 1. Protect the Amino Group: Use a protecting group like tert-butoxycarbonyl (Boc) to block the amino group, directing formylation to the C5 position of the thiazole ring.[1][] This can be followed by a deprotection step. 2. Optimize Reaction Conditions: Lowering the reaction temperature can enhance selectivity. Carefully control the stoichiometry of the reagents, avoiding a large excess of the formylating agent. 3. Employing a different formylation method, such as using acetic formic anhydride, can prevent the formation of this specific byproduct. |
| Product Decomposition | 1. Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of the thiazole ring. 2. Instability of the Product: The formylated product may also be unstable under the reaction or work-up conditions. | 1. Use milder formylating agents and reaction conditions. Maintain a low temperature throughout the reaction and work-up. 2. During work-up, use a buffered aqueous solution to neutralize the reaction mixture and avoid extremes of pH. Purify the product promptly after isolation. |
| Difficult Purification | 1. Similar Polarity of Products: The desired product and byproducts (e.g., N-formylated isomer) may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Reagent-Related Impurities: Residual formylating agents or their byproducts can co-elute with the product. | 1. Optimize Chromatography: Use a high-resolution silica gel and test various solvent systems to achieve better separation. Gradient elution may be necessary. 2. Aqueous Work-up: Ensure a thorough aqueous work-up to remove water-soluble impurities before chromatography. For instance, a wash with saturated sodium bicarbonate solution can help remove acidic impurities.[6] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the formylation of 2-amino-4-chlorothiazole?
A1: The main challenges include the inherent instability of the 2-amino-4-chlorothiazole free base, the competing reactivity of the exocyclic amino group leading to poor regioselectivity (N- vs. C-formylation), the formation of multiple byproducts such as diformylated species and formamidines (in the case of Vilsmeier-Haack reaction), and difficulties in purifying the desired product.[1][4]
Q2: Which formylation methods are commonly used for 2-aminothiazole derivatives?
A2: The most frequently employed methods are the Vilsmeier-Haack reaction (using a mixture of DMF and POCl₃) and formylation with formic acid or its derivatives, such as acetic formic anhydride.[3][7][8] The choice of method often depends on the desired selectivity and the stability of the substrate.
Q3: How can I favor C5-formylation over N-formylation?
A3: The most effective strategy is to protect the 2-amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1][] This temporarily blocks the nucleophilicity of the amino group, directing the electrophilic formylating agent to the electron-rich C5 position of the thiazole ring. The protecting group can then be removed in a subsequent step.
Q4: What is a suitable method for monitoring the progress of the formylation reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, can be used to separate the starting material, product, and any major byproducts, allowing for a visual assessment of the reaction's progress.[6]
Q5: What are the typical work-up and purification procedures for the formylated product?
A5: A typical work-up involves quenching the reaction mixture, often with ice water or a basic solution like sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated. Purification is commonly achieved through silica gel column chromatography or recrystallization.[6]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation (Representative)
This protocol is a general representation for the formylation of an activated heterocyclic system and should be optimized for 2-amino-4-chlorothiazole, potentially with a protected amino group.
Materials:
-
N-Boc-2-amino-4-chlorothiazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve N-Boc-2-amino-4-chlorothiazole (1 equivalent) in anhydrous DCM.
-
Add the solution of the thiazole derivative dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution.
-
Stir until the evolution of gas ceases, then extract the mixture with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Formylation using Acetic Formic Anhydride (Representative)
This protocol describes the in-situ generation of acetic formic anhydride and its use in the formylation of an amine.[2][3]
Materials:
-
2-Amino-4-chlorothiazole
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool acetic anhydride (1.2 equivalents) to 0 °C in an ice bath.
-
Slowly add formic acid (2 equivalents) to the stirred acetic anhydride.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the acetic formic anhydride in situ.
-
In a separate flask, dissolve 2-amino-4-chlorothiazole (1 equivalent) in anhydrous THF.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acetic formic anhydride solution to the stirred amine solution.
-
Allow the reaction to proceed at 0 °C to room temperature for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, quench by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Formylation Strategy
Caption: Decision tree for selecting a formylation strategy.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
preventing decomposition of 2-Amino-4-chlorothiazole-5-carbaldehyde during reactions
Welcome to the technical support center for 2-Amino-4-chlorothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups on this compound and how do they influence its reactivity?
A1: this compound has three key functional groups that determine its reactivity and potential for decomposition:
-
2-Amino Group: The primary amino group at the C2 position is nucleophilic and can react with various electrophiles.[1][2] The exocyclic nitrogen atom is often the more reactive center, especially when reacting with unsaturated electrophiles under mild conditions.[2]
-
4-Chloro Group: The chlorine atom at the C4 position makes this position susceptible to nucleophilic substitution, although this typically requires strong nucleophiles or activation of the ring.
-
5-Carbaldehyde Group: The aldehyde group at the C5 position is electrophilic and can undergo reactions typical of aldehydes, such as nucleophilic addition and oxidation. Aldehydes can be unstable in both acidic and basic media.[3]
Q2: What are the common signs of decomposition of this compound in a reaction?
A2: Decomposition can be indicated by:
-
A significant color change in the reaction mixture, often to a dark brown or black tar-like substance.
-
The formation of unexpected side products, as observed by TLC, LC-MS, or NMR.
-
A lower than expected yield of the desired product.
-
The complete disappearance of the starting material without the formation of the desired product.
Q3: How should this compound be handled and stored to minimize decomposition?
A3: To ensure stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to strong acids, bases, and oxidizing agents during storage.
Troubleshooting Guide
The following table outlines potential decomposition pathways and provides strategies to mitigate them during your experiments.
| Observed Issue | Potential Cause of Decomposition | Suggested Prevention & Troubleshooting Steps |
| Low yield, multiple unidentified spots on TLC | Reaction of the 2-amino group with electrophiles in the reaction mixture (e.g., starting materials, reagents, or intermediates). The exocyclic amino group is a reactive nucleophile.[2] | 1. Protect the amino group: Use a suitable protecting group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). These can be removed later in the synthetic sequence. 2. Control stoichiometry: Use a precise stoichiometry of reagents to avoid excess electrophiles. 3. Lower reaction temperature: Running the reaction at a lower temperature can reduce the rate of side reactions. |
| Formation of a de-chlorinated byproduct | Reductive dehalogenation of the 4-chloro group. This can be promoted by certain reducing agents or catalytic systems. | 1. Avoid harsh reducing agents: If a reduction is necessary elsewhere in the molecule, choose a milder reagent. 2. Screen catalysts: If using a catalyst (e.g., for a cross-coupling reaction), screen different ligands and metals to find conditions that do not promote dehalogenation. |
| Aldehyde group is lost or converted to a carboxylic acid | Oxidation of the 5-carbaldehyde group. Aldehydes are prone to oxidation, which can be caused by air, oxidizing agents, or even some reaction conditions. | 1. Run reactions under an inert atmosphere: Use nitrogen or argon to prevent air oxidation. 2. Protect the aldehyde group: Convert the aldehyde to a more stable functional group, such as an acetal, which can be deprotected later. 3. Use purified, oxygen-free solvents. |
| Polymerization or formation of dark, insoluble material | Self-reaction or polymerization, potentially initiated by acidic or basic conditions, or heat. The aldehyde and amino groups can potentially react with each other under certain conditions. | 1. Control pH: Maintain a neutral or near-neutral pH if possible. Use non-nucleophilic buffers if pH control is necessary. 2. Protect reactive groups: Protecting the amino and/or aldehyde groups can prevent self-reaction. 3. Maintain lower reaction temperatures. |
| Reaction with the thiazole ring itself | Nucleophilic attack on the thiazole ring. The C2 position of the thiazole ring can be susceptible to nucleophilic attack.[4] While the amino group is present, direct attack on the ring is less likely but can be a possibility under certain conditions. | 1. Use non-nucleophilic bases and solvents where possible. 2. Protect the amino group to modulate the electron density of the ring. |
Experimental Protocols
Protocol 1: Protection of the 2-Amino Group with a Boc Group
This protocol provides a general procedure for the protection of the amino group of this compound.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Add triethylamine or DIPEA (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Protection of the 5-Carbaldehyde Group as a Diethyl Acetal
This protocol describes a general method for the protection of the aldehyde functionality.
-
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, PTSA)
-
-
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous ethanol.
-
Add triethyl orthoformate (1.5 - 2 equivalents).
-
Add a catalytic amount of PTSA.
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and neutralize the acid catalyst with a mild base (e.g., a few drops of triethylamine).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected product, which can be further purified by chromatography if necessary.
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting the decomposition of the title compound.
References
troubleshooting guide for reactions with 2-Amino-4-chlorothiazole-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-chlorothiazole-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has three primary reactive sites:
-
The Aldehyde Group (-CHO): Susceptible to nucleophilic attack and condensation reactions.
-
The 2-Amino Group (-NH2): Can act as a nucleophile in reactions such as acylation, sulfonylation, and Schiff base formation.
-
The Chlorine Atom (-Cl): Can be displaced via nucleophilic aromatic substitution (SNAr).
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at 2-8°C, protected from light and moisture, to prevent degradation.
Q3: What are some common solvents for reactions involving this compound?
A3: Common solvents include ethanol, methanol, dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile. The choice of solvent will depend on the specific reaction being performed.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. Staining with potassium permanganate or visualization under UV light can be used to identify spots.
Troubleshooting Guides
Category 1: Reactions Involving the Aldehyde Group (e.g., Knoevenagel Condensation, Schiff Base Formation)
Problem 1: Low or no product yield in a Knoevenagel condensation.
-
Possible Cause 1: Inactive catalyst.
-
Solution: Use a fresh, anhydrous weak base catalyst such as piperidine or pyridine.
-
-
Possible Cause 2: Unfavorable reaction equilibrium.
-
Solution: Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: Increase the reaction temperature or use a less sterically hindered active methylene compound if possible.
-
Problem 2: Formation of multiple products in a Schiff base reaction.
-
Possible Cause 1: Self-condensation of the aldehyde.
-
Solution: Add the amine reactant to the reaction mixture before adding the catalyst. Use a mild catalyst and maintain a moderate reaction temperature.
-
-
Possible Cause 2: Reaction with the 2-amino group of another molecule.
-
Solution: Use a 1:1 stoichiometry of the aldehyde and the primary amine. Slowly add the aldehyde to a solution of the amine.
-
Category 2: Reactions Involving the 2-Amino Group (e.g., Acylation)
Problem 3: Low yield during acylation of the 2-amino group.
-
Possible Cause 1: Deactivation of the amino group.
-
Solution: The 2-amino group on the thiazole ring can be less nucleophilic than a typical aniline. Use a more reactive acylating agent (e.g., acyl chloride or anhydride) and a suitable base (e.g., pyridine, triethylamine) to activate the amino group.
-
-
Possible Cause 2: Competing reaction at the aldehyde.
-
Solution: Protect the aldehyde group as an acetal before performing the acylation. Deprotect the aldehyde after the acylation is complete.
-
Category 3: Reactions Involving the 4-Chloro Group (Nucleophilic Aromatic Substitution)
Problem 4: The chlorine atom is not being displaced by the nucleophile.
-
Possible Cause 1: Insufficiently strong nucleophile.
-
Possible Cause 2: Poor solvent choice.
-
Solution: Use a polar aprotic solvent such as DMF or DMSO to facilitate the SNAr reaction.
-
Quantitative Data Summary
| Reaction Type | Reactant | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Knoevenagel Condensation | Malononitrile | Piperidine | Ethanol | Reflux | 70-85 | [3] |
| Schiff Base Formation | Aniline | Acetic Acid | Ethanol | Reflux | 80-95 | [4] |
| Acylation | Acetyl Chloride | Pyridine | DCM | 0 - RT | 75-90 | [5] |
| Nucleophilic Substitution | Sodium Methoxide | - | DMF | 80-100 | 60-75 | [1] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Schiff Base Formation with Aniline
-
Dissolve this compound (1 mmol) in ethanol (15 mL).
-
Add aniline (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and recrystallize from ethanol if necessary.
Protocol 3: Acylation with Acetyl Chloride
-
Dissolve this compound (1 mmol) in anhydrous dichloromethane (DCM) (10 mL) in a flask equipped with a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 mmol) to the solution.
-
Slowly add acetyl chloride (1.1 mmol) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low product yield in reactions.
References
Technical Support Center: Byproduct Analysis in 2-Amino-4-chlorothiazole-5-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2-Amino-4-chlorothiazole-5-carbaldehyde. The following sections address common issues related to byproduct formation, offering insights into their identification and strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole is the most common synthetic route. During this reaction, in addition to the desired product, two major byproducts are frequently observed. These arise from the Vilsmeier reagent reacting with the exocyclic amino group, which can be more nucleophilic than the C-5 position of the thiazole ring. The primary byproducts are:
-
N-formylation product: N-(4-chloro-5-formylthiazol-2-yl)formamide
-
Formimidamide byproduct: N,N-dimethyl-N'-(4-chloro-5-formylthiazol-2-yl)formimidamide
Under harsh reaction conditions, diformylation can also occur.
Q2: What reaction conditions favor the formation of these byproducts?
A2: Several factors can influence the product distribution in the Vilsmeier-Haack reaction:
-
Temperature: Higher reaction temperatures tend to favor the formation of the N,N-dimethylformimidamide byproduct as the nucleophilicity of the exocyclic amino group is enhanced.
-
Stoichiometry of Reagents: An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to a higher proportion of byproducts, as it increases the likelihood of reaction at the more nucleophilic amino group.
-
Order of Addition: The method of reagent addition can impact the outcome. Slowly adding the 2-amino-4-chlorothiazole solution to the pre-formed Vilsmeier reagent at low temperatures is a common strategy to control the reaction.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: To favor the desired C-5 formylation and minimize byproduct formation, consider the following strategies:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.
-
Stoichiometric Control: Carefully control the molar ratios of 2-amino-4-chlorothiazole to the Vilsmeier reagent. A 1:1 to 1:1.2 ratio is a good starting point for optimization.
-
Slow Addition: Add the thiazole substrate slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the nucleophile.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as the Vilsmeier reagent is moisture-sensitive. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired aldehyde | Reaction temperature is too low, leading to an incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or slightly increasing the temperature. |
| Moisture contamination quenching the Vilsmeier reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous solvents. | |
| High percentage of N-formyl or formimidamide byproducts | The reaction temperature is too high, favoring reaction at the amino group. | Lower the reaction temperature significantly. Reactions are often performed at 0°C to control selectivity. |
| An excess of the Vilsmeier reagent was used. | Use a stoichiometric amount or only a slight excess (up to 1.2 equivalents) of the Vilsmeier reagent. | |
| Multiple unidentified spots on TLC | Decomposition of starting material or product. | Ensure anhydrous conditions and an inert atmosphere. The Vilsmeier reagent is highly reactive and can cause degradation if not controlled. |
| Complex side reactions are occurring. | Re-evaluate the reaction conditions, focusing on lower temperatures and controlled stoichiometry. Consider purification of the starting 2-amino-4-chlorothiazole. | |
| Difficulty in purifying the product | Byproducts have similar polarity to the desired product. | Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Data Presentation
While specific quantitative data for byproduct distribution in the synthesis of this compound is not extensively available in published literature, the following table provides an illustrative example of how reaction conditions can influence product distribution, based on general principles of the Vilsmeier-Haack reaction on similar substrates.
Table 1: Illustrative Product Distribution in the Vilsmeier-Haack Reaction of 2-Amino-4-chlorothiazole
| Entry | Temperature (°C) | Equivalents of Vilsmeier Reagent | This compound (%) | N-formyl byproduct (%) | Formimidamide byproduct (%) |
| 1 | 0 | 1.1 | 75 | 15 | 10 |
| 2 | 25 | 1.1 | 60 | 25 | 15 |
| 3 | 50 | 1.1 | 40 | 30 | 30 |
| 4 | 25 | 1.5 | 50 | 30 | 20 |
| 5 | 25 | 2.0 | 35 | 35 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate general trends.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of 2-aminothiazoles.
Materials:
-
2-Amino-4-chlorothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-amino-4-chlorothiazole (1 equivalent) in anhydrous DCM. Slowly add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Monitor the reaction progress by TLC. Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: HPLC-UV Analysis of Reaction Mixture
This is a general method and may require optimization for specific instrumentation and separation requirements.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Reaction pathways in the Vilsmeier-Haack formylation.
Caption: A troubleshooting workflow for reaction optimization.
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde and 2-aminothiazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a detailed comparison of two key thiazole-based intermediates: 2-Amino-4-chlorothiazole-5-carbaldehyde and its non-chlorinated analog, 2-aminothiazole-5-carbaldehyde. We present a comprehensive analysis of their synthesis, reactivity, and potential applications, supported by experimental data and detailed protocols.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a formyl group at the 5-position and a chloro substituent at the 4-position significantly influences the molecule's reactivity and synthetic utility, offering distinct advantages for various applications.
Synthesis of 2-aminothiazole-5-carbaldehyde
The most common and efficient method for the synthesis of 2-aminothiazole-5-carbaldehyde is the Vilsmeier-Haack formylation of commercially available 2-aminothiazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve electrophilic aromatic substitution on the electron-rich thiazole ring.
dot
Caption: Synthetic workflow for 2-aminothiazole-5-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiazole
Materials:
-
2-Aminothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask, cool DMF in an ice bath to 0 °C. Slowly add POCl₃ (1.6 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction with 2-Aminothiazole: Dissolve 2-aminothiazole (1.0 equivalent) in DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (recrystallized) | >98% |
| Reaction Time | 5-7 hours |
| Reaction Temperature | 0 °C to Reflux (~40-45°C) |
Side Reactions: A common side reaction is the formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide, where the Vilsmeier reagent reacts with the exocyclic amino group.[1] Lowering the reaction temperature can often increase the selectivity for C-5 formylation.[1]
Synthesis of this compound
The synthesis of this compound is less commonly reported via direct formylation of 2-amino-4-chlorothiazole. A more established route involves a two-step process starting from 2,4-thiazolidinedione.
dot
Caption: Two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
This step involves the Vilsmeier-Haack reaction of 2,4-thiazolidinedione.
Materials:
-
2,4-Thiazolidinedione
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Add DMF dropwise to POCl₃ while cooling (0-20 °C).
-
Add 2,4-thiazolidinedione to the mixture.
-
Heat the reaction mixture at reflux (around 110-120 °C) until the evolution of hydrogen chloride gas ceases (typically 1-10 hours).
-
Perform a hydrolytic work-up to isolate the product.
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom at the C2 position with an amino group. An improved method utilizes a secondary amine in the presence of a weak base.
Materials:
-
2,4-Dichloro-5-thiazolecarboxaldehyde
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde in acetonitrile.
-
Add potassium carbonate and the secondary amine.
-
Stir the reaction mixture at room temperature.
-
Isolate and purify the product using standard techniques.
Quantitative Data (for the two-step synthesis):
| Parameter | Step 1 | Step 2 (example with morpholine) |
| Typical Yield | Good yields reported | High yields reported |
| Reaction Time | 1-10 hours | Typically a few hours |
| Reaction Temperature | Reflux (110-120 °C) | Room temperature |
Comparative Analysis of Synthetic Routes
| Feature | 2-aminothiazole-5-carbaldehyde (Direct Formylation) | This compound (Two-Step Synthesis) |
| Starting Material | 2-Aminothiazole (readily available) | 2,4-Thiazolidinedione (readily available) |
| Number of Steps | One | Two |
| Reaction Conditions | Milder (0 °C to reflux) | Harsher in Step 1 (high reflux temperature) |
| Overall Simplicity | Simpler | More complex |
| Potential for Side Reactions | N-formylation | Potential for side reactions in both steps |
Reactivity and Synthetic Applications
The presence of the C4-chloro substituent in this compound significantly alters its reactivity compared to the non-chlorinated analog.
-
Nucleophilic Aromatic Substitution: The chloro group at the C4 position is susceptible to nucleophilic displacement, allowing for the introduction of various substituents at this position. This provides a synthetic handle for further diversification of the molecule.
-
Aldehyde Reactivity: Both molecules possess a reactive aldehyde group at the C5 position, which can participate in a wide range of chemical transformations, including:
-
Reductive amination to form secondary amines.
-
Wittig reactions to generate alkenes.
-
Condensation reactions with active methylene compounds.
-
Oxidation to a carboxylic acid.
-
Formation of Schiff bases.
-
The electron-withdrawing nature of the chloro group in this compound may influence the reactivity of the adjacent aldehyde group, potentially making it more susceptible to nucleophilic attack.
Conclusion
Both this compound and 2-aminothiazole-5-carbaldehyde are valuable building blocks in organic synthesis, particularly for the development of new pharmaceuticals.
-
2-aminothiazole-5-carbaldehyde is readily accessible in a single step from 2-aminothiazole with good yields, making it a cost-effective and straightforward choice for many applications.
-
This compound , while requiring a two-step synthesis, offers the significant advantage of a reactive chloro group at the C4 position. This allows for further functionalization and the creation of more complex and diverse molecular architectures.
The choice between these two intermediates will ultimately depend on the specific synthetic strategy and the desired final product. For syntheses requiring a simple 2-aminothiazole-5-carbaldehyde core, the direct formylation of 2-aminothiazole is the preferred method. However, when the introduction of substituents at the C4 position is desired, the two-step synthesis of this compound provides a versatile and powerful platform for drug discovery and development.
References
A Comparative Guide to the Reactivity of Substituted Thiazoles
For researchers, scientists, and professionals in drug development, the thiazole ring is a foundational heterocyclic scaffold. Its prevalence in numerous pharmacologically active compounds stems from its unique electronic properties and the tunable reactivity of its core. This guide provides an objective comparison of the reactivity of substituted thiazoles, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics and functional molecules.
Fundamentals of Thiazole Reactivity
The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This arrangement results in a π-electron deficient system, which significantly influences its chemical behavior.[1][2][3] The electron density across the ring is not uniform; the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich.[1] This electronic distribution dictates the regioselectivity of various chemical reactions.
-
Electrophilic Substitution: Due to the overall electron-deficient nature of the ring, thiazoles are generally resistant to electrophilic attack unless activated by electron-donating groups.[4] When such reactions do occur, they overwhelmingly favor the C5 position, which has the highest electron density.[1][5]
-
Nucleophilic Substitution: The C2 position is highly susceptible to nucleophilic attack due to its electron-deficient character.[1] Halogens at the C2 position are readily displaced by nucleophiles.
-
Deprotonation: The proton at the C2 position is the most acidic on the thiazole ring.[2][5] Strong bases, such as organolithium compounds, can readily deprotonate this position, creating a nucleophilic center that can react with various electrophiles.[1][5]
The introduction of substituents at the C2, C4, or C5 positions can dramatically alter this inherent reactivity, providing a powerful tool for chemical synthesis and drug design.
The Influence of Substituents on Reactivity
The electronic nature of substituents on the thiazole ring modulates its reactivity by either donating or withdrawing electron density, thereby influencing the ease and site of chemical reactions.
Electron-donating groups (e.g., -NH₂, -OH, -OR, -CH₃) increase the electron density of the thiazole ring, enhancing its nucleophilicity.[6] This "activation" makes the ring more susceptible to electrophilic substitution.
-
Effect on Electrophilic Substitution: EDGs, particularly at the C2 position, strongly activate the C5 position for electrophilic attack, allowing reactions like halogenation and nitration to proceed under milder conditions.[1]
-
Effect on Basicity: The presence of an EDG anywhere on the ring increases the basicity of the thiazole.[6]
Electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -COOR) decrease the electron density of the thiazole ring, making it more "electron-deficient."
-
Effect on Electrophilic Substitution: EWGs deactivate the ring towards electrophilic substitution.
-
Effect on Nucleophilic Attack: While deactivating the ring to electrophiles, EWGs can make it more susceptible to nucleophilic attack.
-
Effect on C2-Proton Acidity: EWGs significantly increase the acidity of the C2-proton, facilitating its removal by even moderately strong bases. This is because the EWG helps to stabilize the resulting negative charge on the C2 carbon.[7]
Comparative Reactivity Data
The following tables summarize the qualitative and quantitative effects of various substituents on the reactivity of the thiazole ring in key chemical transformations.
Table 1: Qualitative Comparison of Electrophilic Substitution Reactivity
| Substituent at C2 | Substituent Type | Reactivity towards Electrophiles (at C5) | Representative Reaction Conditions |
| -H (Unsubstituted) | Neutral | Low | Harsh conditions often required |
| -CH₃ | Electron-Donating | High | Mild conditions |
| -NH₂ | Strong Electron-Donating | Very High | Very mild conditions |
| -NO₂ | Strong Electron-Withdrawing | Very Low | Reaction often does not proceed |
| -Cl | Weak Electron-Withdrawing | Low | Forcing conditions may be needed |
Table 2: Quantitative Comparison of C2-Proton Acidity
| Substituent | pKa of C2-H | Comments |
| Unsubstituted Thiazole | ~25 | Requires strong bases like n-BuLi for deprotonation. |
| 2-Phenylthiazole | Lower than unsubstituted | Phenyl group is weakly withdrawing. |
| 2-Bromothiazole | Significantly Lower | The inductive effect of bromine increases acidity. |
| Thiazolium Salts | 12-15 | Quaternization of the ring nitrogen dramatically increases C2-H acidity. |
Note: Specific pKa values can vary based on solvent and experimental conditions. This table provides a general trend.
Table 3: Reactivity in Halogenation Reactions
| Substrate | Halogenating Agent | Position of Substitution | Relative Rate |
| Thiazole | I₂ / Cl₂ | - | Slow |
| 2-Aminothiazole | Br₂ in Acetic Acid | C5 | Fast |
| 2-Methyl-4-phenylthiazole | Br₂ in CCl₄ | C5 | Moderate |
| Pyrazole | I₂ / Cl₂ | - | Faster than Thiazole |
Data from comparative kinetic studies indicate that thiazoles are generally less reactive towards electrophilic halogenation than other five-membered heterocycles like pyrazole.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for a common synthesis of substituted thiazoles and a method for quantitatively comparing their reactivity.
This is one of the most fundamental and widely used methods for synthesizing substituted thiazoles.[9]
Reaction: Synthesis of 2-amino-4-phenylthiazole.
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Ethanol (95%)
-
Sodium Bicarbonate
Procedure:
-
Dissolve thiourea (1.0 eq) in 50 mL of refluxing ethanol.
-
To the refluxing solution, add a solution of α-bromoacetophenone (1.0 eq) in 20 mL of ethanol dropwise over 15 minutes.
-
Continue refluxing the mixture for 2 hours. A precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated solid (2-amino-4-phenylthiazole hydrobromide) by vacuum filtration and wash with cold ethanol.
-
To obtain the free base, suspend the hydrobromide salt in water and add a saturated solution of sodium bicarbonate until the mixture is alkaline (pH ~8).
-
Collect the resulting solid by vacuum filtration, wash with water, and dry to yield 2-amino-4-phenylthiazole.
This protocol allows for the direct comparison of the reactivity of two different substituted thiazoles towards an electrophile.
Materials:
-
Substituted Thiazole A
-
Substituted Thiazole B
-
N-Bromosuccinimide (NBS) as the electrophile
-
Internal Standard (e.g., dodecane)
-
Acetonitrile (solvent)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Prepare a stock solution in acetonitrile containing equimolar amounts (e.g., 0.1 M) of Thiazole A, Thiazole B, and the internal standard.
-
In a separate vial, prepare a solution of NBS (0.05 M) in acetonitrile. This ensures the thiazoles are in excess.
-
At time t=0, add a specific volume of the NBS solution to the thiazole stock solution with vigorous stirring.
-
At predetermined time intervals (e.g., 1, 5, 15, 30 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it with a solution of sodium thiosulfate to consume any remaining NBS.
-
Analyze the quenched aliquots by GC-MS.
-
By comparing the rate of consumption of Thiazole A versus Thiazole B relative to the constant concentration of the internal standard, their relative reactivity can be determined.
Visualizing Reactivity and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex chemical concepts and workflows.
Caption: General reactivity map of the unsubstituted thiazole ring.
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Inhibition of a protein kinase signaling pathway by a substituted thiazole derivative.[10][11]
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activities of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-chlorothiazole-5-carbaldehyde scaffold is a versatile building block in medicinal chemistry, offering a reactive aldehyde group that serves as a key handle for the synthesis of a diverse array of heterocyclic derivatives. These derivatives have garnered significant interest for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the performance of various derivatives synthesized from this core structure, supported by experimental data and detailed methodologies to aid in further research and drug development endeavors.
Anticancer Activity
Derivatives of 2-amino-4-chlorothiazole have been explored for their cytotoxic effects against various cancer cell lines. A common synthetic strategy involves the condensation of the 5-carbaldehyde group to form fused pyrimidine ring systems, such as thiazolo[4,5-d]pyrimidines.
Quantitative Data Summary: Anticancer Activity
| Derivative Class | Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference Compound | Reference Compound IC50/EC50 (µM) |
| 2-Amino-4-chloro-pyrimidine | Derivative 6 (with bromophenyl piperazine moiety) | HCT116 (Colon) | 89.24 ± 1.36 | Doxorubicin | 2 |
| MCF7 (Breast) | 89.37 ± 1.17 | Doxorubicin | 0.98 | ||
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | Mean Log GI50: -5.66 | - | - |
| Leukemia (CCRF-CEM) | Growth %: -51.41 | - | - | ||
| NS Lung (NCI-H522) | Growth %: -67.57 | - | - | ||
| Colon (SW620) | Growth %: -63.05 | - | - | ||
| Melanoma (SK-MEL-28) | Growth %: -62.53 | - | - | ||
| Renal (UO-31) | Growth %: -82.97 | - | - |
Note: A negative growth percentage indicates cell killing. Data is extracted from published studies.[1][2][3][4]
Antimicrobial and Anti-inflammatory Activities
While the 2-aminothiazole core is known for its antimicrobial and anti-inflammatory potential, specific data for derivatives of this compound is less prevalent in publicly available literature. However, related 2-aminothiazole derivatives have shown promising results. For instance, Schiff bases derived from 2-aminothiazoles have demonstrated antimicrobial activity.[5][6][7] Similarly, various benzothiazole derivatives have been investigated for their in vivo anti-inflammatory and analgesic effects.[8][9] Further research is warranted to explore these activities in derivatives synthesized specifically from the this compound scaffold.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[3]
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the in vitro anticancer activity of synthesized derivatives using the MTT assay.
Illustrative Signaling Pathway: Apoptosis Induction
While the precise mechanisms of action for these specific derivatives are still under investigation, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Below is a generalized diagram of a potential apoptosis induction pathway that could be investigated for these compounds.
Caption: A potential signaling pathway for apoptosis induction by anticancer compounds.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. sjpas.com [sjpas.com]
- 7. View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-Amino-4-chlorothiazole-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. By examining predicted and experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a practical tool for the verification of its chemical structure against potential synthetic alternatives.
The structural integrity of this compound is critical for its intended downstream applications. Spectroscopic analysis provides a definitive fingerprint of the molecule, allowing for unambiguous identification and differentiation from related structures. This guide will delve into the characteristic spectral signatures of this compound and compare them with those of similar 2-aminothiazole derivatives.
Comparative Spectroscopic Data
To facilitate a clear comparison, the expected and observed spectroscopic data for this compound are summarized below, alongside data for relevant comparative compounds.
Table 1: FT-IR Spectroscopic Data Comparison
| Functional Group | This compound (Predicted/Observed) | 2-Amino-5-formylthiazole (Comparative) | 2-Amino-4-methylthiazole (Comparative) | Characteristic Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | ~3400-3200 (broad) | ~3400-3200 (broad) | ~3450-3250 (broad) | Indicates the presence of the primary amine group. |
| C-H Stretch (Aldehyde) | ~2850, ~2750 | ~2860, ~2760 | - | Two distinct peaks characteristic of the aldehydic C-H bond. |
| C=O Stretch (Aldehyde) | ~1670-1690 | ~1660-1680 | - | Strong absorption due to the carbonyl group of the aldehyde. |
| C=N Stretch (Thiazole) | ~1620-1640 | ~1610-1630 | ~1630-1650 | Characteristic of the endocyclic carbon-nitrogen double bond. |
| C=C Stretch (Thiazole) | ~1500-1550 | ~1520-1560 | ~1540-1580 | Aromatic-like carbon-carbon double bond stretching in the ring. |
| C-Cl Stretch | ~700-800 | - | - | Indicates the presence of the chloro substituent. |
Table 2: ¹H NMR Spectroscopic Data Comparison (Predicted Chemical Shifts, δ in ppm)
| Proton | This compound | 2-Amino-5-formylthiazole | 2-Aminothiazole | Rationale for Chemical Shift |
| -CHO (Aldehyde) | 9.5 - 10.0 | 9.7 - 10.2 | - | Highly deshielded proton due to the electronegativity of the carbonyl oxygen and anisotropic effects. |
| -NH₂ (Amino) | 7.0 - 8.0 (broad) | 7.2 - 8.2 (broad) | 6.5 - 7.5 (broad) | Chemical shift can vary with solvent and concentration; often appears as a broad singlet. |
| Thiazole Ring Proton | - | 7.5 - 7.8 | 6.5 - 7.2 | The absence of a proton at the 5-position in the target molecule is a key distinguishing feature. |
Table 3: ¹³C NMR Spectroscopic Data Comparison (Predicted Chemical Shifts, δ in ppm)
| Carbon | This compound | 2-Amino-5-formylthiazole | 2-Aminothiazole | Rationale for Chemical Shift |
| C=O (Aldehyde) | 180 - 190 | 182 - 192 | - | Characteristic downfield shift for a carbonyl carbon. |
| C2 (C-NH₂) | 168 - 175 | 170 - 178 | 165 - 172 | Carbon attached to the amino group. |
| C4 (C-Cl) | 145 - 155 | - | 135 - 142 (C-H) | Deshielded by the electronegative chlorine atom. |
| C5 (C-CHO) | 120 - 130 | 125 - 135 | 105 - 115 (C-H) | Carbon bearing the aldehyde group. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| This compound | 162/164 (approx. 3:1 ratio) | Loss of CO, loss of HCl, fragmentation of the thiazole ring. The isotopic pattern of chlorine is a key identifier. |
| 2-Amino-5-formylthiazole | 128 | Loss of CO, loss of HCN. |
| 2-Aminothiazole | 100 | Fragmentation of the thiazole ring, loss of HCN. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Analysis: The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography inlet.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Analysis: The molecular ion peak is used to determine the molecular weight, and the fragmentation pattern provides information about the structure of the molecule. The isotopic distribution for chlorine-containing fragments is a critical diagnostic tool.
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis for the structural confirmation of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic structural confirmation of this compound.
Validating Novel Compounds from 2-Amino-4-chlorothiazole-5-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the structure and potential biological activity of novel compounds synthesized from the versatile starting material, 2-Amino-4-chlorothiazole-5-carbaldehyde. By leveraging established synthetic routes and comparing predicted outcomes with experimental data from analogous 2-aminothiazole derivatives, researchers can streamline the early-stage drug discovery process. This document outlines key experimental protocols, presents comparative biological data for related compounds, and visualizes potential reaction pathways and biological mechanisms.
I. Synthetic Pathways and Structural Validation
Novel compounds derived from this compound can be synthesized through several established reaction pathways, primarily targeting the aldehyde and amino functional groups. Two common and effective routes are the formation of Schiff bases and the synthesis of pyrimidine derivatives.
Synthesis of Schiff Base Derivatives
The condensation reaction of the aldehyde group in this compound with various primary amines yields Schiff bases (imines). This reaction is a cornerstone in the synthesis of biologically active molecules.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve equimolar quantities of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.[1]
-
Add a few drops of a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base derivative.[1]
Structural Validation:
The synthesized Schiff bases should be characterized using standard spectroscopic methods:
-
FT-IR: Look for the appearance of a characteristic C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde.
-
¹H NMR: Confirm the formation of the imine proton (-N=CH-) signal (typically a singlet between δ 8-9 ppm) and the presence of signals corresponding to both the thiazole and the amine precursors.
-
Mass Spectrometry: Determine the molecular weight of the new compound to confirm the expected structure.
References
comparative study of kinase inhibitors derived from different thiazole scaffolds
A Comparative Study of Kinase Inhibitors Derived from Different Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its versatility allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative overview of kinase inhibitors derived from different thiazole-based scaffolds, presenting their biological activities, underlying mechanisms, and the experimental protocols used for their evaluation. Several thiazole-based drugs are already established pharmaceuticals, highlighting the therapeutic potential of this structural class in oncology and beyond.[1][2]
Comparative Efficacy of Thiazole-Based Kinase Inhibitors
The inhibitory activities of various thiazole-derived compounds have been evaluated against a range of protein kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), a key measure of inhibitor potency.
Inhibitors of Serine/Threonine Kinases
| Thiazole Scaffold | Compound | Target Kinase | IC50 | Reference |
| Pyrimidine-Thiazole | Compound 25 | CDK9 | 0.64-2.01 µM (in various cancer cell lines) | [4] |
| Thiazole-Carboxamide | Compound 42 | GSK-3β | 0.29 ± 0.01 nM | [2] |
| Thiazole-Carboxamide | Compound 43 | GSK-3β | 1.1 ± 0.1 nM | [2] |
| Thiazole with Phenyl Sulfonyl Group | Compound 40 | B-RAFV600E | 23.1 ± 1.2 nM | [4] |
| Thiazole Derivative | Compound 37 | Wild-type B-RAF, CRAF | 19 nM | [2] |
| Thiazole Derivative | Compound 37 | V600E-B-RAF | 39 nM | [2] |
Inhibitors of Tyrosine Kinases
| Thiazole Scaffold | Compound | Target Kinase/Cell Line | IC50 | Reference |
| Thiazole/Thiadiazole Carboxamide | Compound 51am | c-Met | Potent (specific value not provided) | |
| Thiazole/Thiadiazole Carboxamide | Compound 51f | c-Met | 29.05 nM | |
| Thieno-Thiazole | Compound 1 | EGFR, VEGFR-2, BRAFV600E | Promising suppression (specific values not provided) | [5] |
| Thieno-Thiazole | Compound 3c | EGFR, VEGFR-2, BRAFV600E | Promising suppression (specific values not provided) | [5] |
| Imidazo[2,1-b]thiazole | Compound 39 | EGFR / HER2 | 0.153 µM / 0.108 µM | [6] |
| Imidazo[2,1-b]thiazole | Compound 43 | EGFR / HER2 | 0.122 µM / 0.078 µM | [6] |
| 2-Aryl-5-methylthiazole | Multiple Analogues | FGFR-1 | Low micromolar to nanomolar range |
Inhibitors of the PI3K/AKT/mTOR Pathway
| Thiazole Scaffold | Compound | Cell Line | IC50 | Reference |
| Thiazole Derivative | Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 μM | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of this comparative study. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, is often targeted by thiazole-based kinase inhibitors.
Caption: A generalized experimental workflow for the discovery and evaluation of novel kinase inhibitors.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments cited in the evaluation of the thiazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., a specific peptide or protein) in kinase buffer.
-
Prepare a stock solution of ATP, including a radiolabeled version (e.g., [γ-32P]ATP) for detection, in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.[7][8]
-
Prepare serial dilutions of the thiazole-based inhibitor in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure :
-
To a 96-well or 384-well plate, add the kinase solution.
-
Add the inhibitor solution at various concentrations (including a DMSO vehicle control).
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[8]
-
-
Detection and Data Analysis :
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-32P]ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.
-
Cell Seeding :
-
Culture cancer cells in appropriate media and conditions.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[9]
-
-
Compound Treatment :
-
Prepare serial dilutions of the thiazole-based inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Solubilization and Measurement :
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Western Blot for Target Engagement
Western blotting is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement by the inhibitor within the cell.[1]
-
Cell Lysis and Protein Quantification :
-
Culture and treat cells with the kinase inhibitor as described for the MTT assay.
-
After treatment, wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in a loading buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AKT).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
To ensure equal protein loading, re-probe the membrane with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis :
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein in the treated versus control samples. A decrease in the phosphorylated protein in the presence of the inhibitor indicates target engagement.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
Assessing the Purity of Synthesized 2-Amino-4-chlorothiazole-5-carbaldehyde: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 2-Amino-4-chlorothiazole-5-carbaldehyde is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this key heterocyclic aldehyde.
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity determination of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase HPLC method is typically employed for this analysis.
Typical Impurities: The synthesis of this compound can result in several process-related impurities. These may include unreacted starting materials, intermediates, and by-products from side reactions. For the purpose of this guide, we will consider the following potential impurities:
-
Impurity A: 2-Aminothiazole (Starting material)
-
Impurity B: N-(4-chlorothiazole-5-carbonyl)-2-amino-4-chlorothiazole-5-carbaldehyde (Dimerization by-product)
-
Impurity C: 2-Amino-4-chlorothiazole-5-carboxylic acid (Oxidation product)
Quantitative Data Summary
The following table summarizes representative data from a hypothetical HPLC analysis of a synthesized batch of this compound, comparing its performance with plausible alternative analytical methods.
| Analytical Method | Analyte | Retention Time (min) / Signal | Peak Area / Response | % Area / Purity |
| HPLC-UV | Impurity A | 2.5 | 15000 | 0.5% |
| Impurity B | 8.2 | 24000 | 0.8% | |
| Product | 5.1 | 2910000 | 98.0% | |
| Impurity C | 3.8 | 21000 | 0.7% | |
| LC-MS/MS | Product | 5.1 | 1.2 x 10⁸ (counts) | >99% (by MRM) |
| GC-MS | Product | 9.3 (as silyl derivative) | 8.5 x 10⁷ (counts) | Not ideal for primary analysis |
| qNMR | Product | 9.85 ppm (aldehyde proton) | Integral vs. Standard | 98.2% (absolute purity) |
Comparison of Analytical Techniques
| Technique | Principle | Primary Use for this Analyte | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Routine purity testing and quantification of impurities. | Robust, reproducible, high-resolution for separating structurally similar impurities. | May require derivatization for compounds without a UV chromophore; potential for co-elution. |
| LC-MS/MS | HPLC separation followed by mass analysis of parent and fragment ions. | Impurity identification and quantification at trace levels. | High sensitivity and selectivity; provides structural information. | Higher cost and complexity compared to HPLC-UV. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Analysis of volatile impurities or after derivatization of the analyte. | Excellent for identifying volatile starting materials or solvents. | Requires derivatization for non-volatile aldehydes; risk of thermal degradation. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard for the analyte. | Primary analytical method; provides structural confirmation; non-destructive. | Lower sensitivity than chromatographic methods; requires a certified internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
This compound reference standard (if available) and test sample.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Alternative Method: Quantitative NMR (qNMR) for Absolute Purity
This protocol provides a method for determining the absolute purity of the synthesized compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid) with a known purity.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized this compound and about 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Parameters:
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1 > 5 times the longest T1 of interest).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons, weights, and purity of the internal standard.
-
Visualizations
Caption: Workflow for HPLC Purity Assessment.
The Strategic Advantage of 2-Amino-4-chlorothiazole-5-carbaldehyde in Drug Discovery: A Comparative Guide
For researchers and scientists in the fast-paced world of drug discovery, the choice of starting materials can significantly impact the efficiency and success of a research program. Among the myriad of heterocyclic building blocks, 2-Amino-4-chlorothiazole-5-carbaldehyde has emerged as a particularly advantageous scaffold. Its unique combination of functional groups offers remarkable versatility, enabling the rapid synthesis of diverse compound libraries and facilitating the exploration of structure-activity relationships (SAR).
This guide provides an objective comparison of the utility of this compound against other synthetic alternatives, supported by experimental data and detailed protocols. We will delve into how the strategic placement of the amino, chloro, and carbaldehyde moieties on the thiazole ring provides a powerful platform for generating novel drug candidates, particularly in the realm of kinase inhibitors.
The Privileged 2-Aminothiazole Scaffold
The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This is attributed to the ability of the 2-aminothiazole moiety to form key interactions with various biological targets.
The Trifecta of Functionality: Amino, Chloro, and Carbaldehyde
The true power of this compound lies in its trifunctional nature, which provides three distinct points for chemical modification. This allows for a combinatorial approach to library synthesis, where a wide array of substituents can be introduced to systematically probe the chemical space around the core scaffold.
-
The 2-Amino Group: This primary amine serves as a versatile handle for a multitude of chemical transformations. It readily undergoes acylation, sulfonylation, and reductive amination, allowing for the introduction of a wide variety of side chains that can modulate the compound's potency, selectivity, and pharmacokinetic properties.[3]
-
The 4-Chloro Group: The chlorine atom at the 4-position is a key feature that enhances the synthetic utility of this building block. It is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various nucleophiles such as amines, thiols, and alkoxides.[4] This provides a straightforward method for building complexity and exploring SAR at this position. The electron-withdrawing nature of the thiazole ring facilitates this substitution.
-
The 5-Carbaldehyde Group: The aldehyde functionality is a highly reactive group that can participate in a wide range of chemical reactions. It is particularly useful for forming Schiff bases through condensation with primary amines, which can then be further modified.[5][6] It can also be oxidized to a carboxylic acid, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions, dramatically expanding the diversity of accessible derivatives.[7]
Comparative Performance in Drug Synthesis
While direct head-to-head quantitative comparisons of this compound with every possible alternative are not extensively documented in a single source, its advantages can be inferred from the numerous successful syntheses of potent biological agents. A prime example is in the development of kinase inhibitors.
The 2-aminothiazole scaffold is a core component of several successful kinase inhibitors, including the anti-cancer drug Dasatinib.[8] While the initial synthesis of Dasatinib did not start from this compound, the structure of Dasatinib and its analogues highlight the importance of substitution at the 2, 4, and 5-positions of the thiazole ring. The use of a pre-functionalized building block like this compound can streamline the synthesis of such complex molecules.
To illustrate the potential of this scaffold, the following table summarizes the biological activities of various 2-aminothiazole derivatives, many of which could be conceptually derived from this compound.
| Compound Class | Target | Biological Activity (IC50/MIC) | Reference |
| 2-Aminothiazole Derivatives | Src Family Kinases | Nanomolar to subnanomolar | [8] |
| 2-Amino-4-phenylthiazole Derivatives | c-Met Kinase | IC50 = 180.63 nM | [9] (paraphrased) |
| Schiff bases of 2-Aminothiazoles | Mycobacterium tuberculosis | MIC = 6.25 µg/ml | [6] |
| 2-Aminothiazole Derivatives | Aurora Kinase | Potent Inhibition | [10] (paraphrased) |
Experimental Protocols
To demonstrate the practical utility of this compound, here are detailed methodologies for key synthetic transformations.
Protocol 1: Schiff Base Formation
Reaction: Condensation of this compound with a primary amine.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography or recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution of the Chloro Group
Reaction: Displacement of the 4-chloro group with an amine.
Procedure:
-
In a sealed reaction vessel, combine this compound (1 equivalent), the desired amine (1.5-2 equivalents), and a suitable base such as potassium carbonate or triethylamine.
-
Add a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Potential
The following diagrams, generated using the DOT language, illustrate the synthetic versatility of this compound.
Caption: Synthetic versatility of this compound.
Caption: Role in a typical drug discovery workflow.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Showdown: A Comparative Analysis of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives
A detailed crystallographic comparison of 2-Amino-4-chlorothiazole-5-carbaldehyde derivatives reveals key structural modifications influenced by substituent changes. This guide provides an in-depth analysis of their molecular geometries, offering valuable insights for researchers and professionals in drug development and materials science.
Comparative Crystallographic Data
The following table summarizes the key bond lengths and angles for the two characterized derivatives, offering a direct comparison of their molecular geometries.
| Parameter | 4-(t-Butyl)-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde (1) | 2-Amino-4-phenylthiazole (2) |
| Bond Lengths (Å) | ||
| S1-C2 | 1.754 | 1.737 |
| S1-C5 | 1.738 | 1.735 |
| C2-N3 | 1.321 | 1.311 |
| N3-C4 | 1.393 | 1.385 |
| C4-C5 | 1.362 | 1.371 |
| C2-N(amino) | 1.365 | 1.362 |
| C4-C(substituent) | 1.523 (C-C(t-butyl)) | 1.474 (C-C(phenyl)) |
| C5-C(aldehyde) | 1.458 | - |
| C(aldehyde)=O | 1.217 | - |
| Bond Angles (°) | ||
| C5-S1-C2 | 91.5 | 92.0 |
| S1-C2-N3 | 115.1 | 114.7 |
| C2-N3-C4 | 109.8 | 110.5 |
| N3-C4-C5 | 114.8 | 114.2 |
| C4-C5-S1 | 108.8 | 108.6 |
| N(amino)-C2-N3 | 120.3 | 119.8 |
| N(amino)-C2-S1 | 124.6 | 125.5 |
| C(substituent)-C4-N3 | 121.3 | 122.1 |
| C(substituent)-C4-C5 | 123.9 | 123.7 |
| S1-C5-C(aldehyde) | 125.1 | - |
| N3-C4-C(substituent) | 121.3 | - |
| O=C(aldehyde)-C5 | 124.3 | - |
Analysis of Structural Variations:
The replacement of the chloro and amino groups in the parent scaffold with bulkier substituents in derivatives 1 and 2 introduces notable changes in the thiazole ring geometry. In derivative 1 , the presence of a t-butyl group at C4 and a N-methyl-N-phenylamino group at C2 leads to steric hindrance, which can influence the planarity of the thiazole ring and the orientation of the substituents. The crystallographic data for 4-t-butyl-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde shows that the phenyl group is oriented towards the sulfur atom of the thiazole ring.
For 2-Amino-4-phenylthiazole (2) , the substitution of the chlorine atom with a phenyl group at the C4 position significantly impacts the electronic properties and potential intermolecular interactions of the molecule. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 131254.
Experimental Protocols
Synthesis and Crystallization of 4-(t-Butyl)-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde (1):
This derivative was prepared through the Vilsmeier formylation of the corresponding 4-substituted N-methyl-N-phenyl-amine. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.
Synthesis and Crystallization of 2-Amino-4-phenylthiazole (2):
The synthesis of 2-Amino-4-phenylthiazole typically involves the Hantzsch thiazole synthesis, reacting an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea. Single crystals for X-ray analysis can be grown from a suitable solvent such as ethanol or methanol by slow evaporation.
X-ray Data Collection and Structure Refinement:
For both derivatives, single-crystal X-ray diffraction data was collected on a diffractometer using monochromatic radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for the characterization of these derivatives using X-ray crystallography is depicted below.
Caption: Workflow for X-ray Crystallographic Characterization.
This guide highlights the importance of X-ray crystallography in elucidating the precise molecular structures of this compound derivatives. The comparative data presented herein serves as a valuable resource for understanding structure-property relationships in this class of compounds, paving the way for the rational design of new molecules with desired biological or material properties.
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, with a focus on analogs that can be conceptually derived from the versatile 2-amino-4-chlorothiazole-5-carbaldehyde scaffold. While specific SAR studies on the title compound are not extensively available in published literature, this guide leverages data from closely related 2-aminothiazole series to offer valuable insights for the rational design of novel therapeutic agents. We will explore key structural modifications and their impact on anticancer and kinase inhibitory activities, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The this compound Scaffold: A Gateway to Diverse Analogs
The this compound core is a promising starting point for medicinal chemistry campaigns. The reactive aldehyde at the C5 position and the primary amine at the C2 position serve as key handles for introducing a wide array of substituents, allowing for the systematic exploration of chemical space and the optimization of biological activity. Modifications at these positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Potential Derivatization Strategies:
-
C5-Carbaldehyde: Can be converted into Schiff bases, amides, hydrazones, and other functionalities, enabling the introduction of various aromatic and aliphatic groups.
-
C2-Amine: Can be acylated, alkylated, or used in coupling reactions to introduce diverse side chains that can interact with specific biological targets.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections summarize the SAR of 2-aminothiazole derivatives as kinase inhibitors and anticancer agents, providing a framework for predicting the potential effects of modifications to the this compound core.
Kinase Inhibitory Activity
2-Aminothiazole derivatives have emerged as a privileged scaffold for the development of potent kinase inhibitors, including the FDA-approved drug Dasatinib, a pan-Src family kinase inhibitor.[1] The thiazole ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
Key SAR Insights for Kinase Inhibition:
-
Substituents at C2: The 2-amino group is a critical interaction point. Acylation of this amine with various moieties can significantly impact potency and selectivity. For instance, in the development of Src-family kinase inhibitors, specific substituted pyrimidines at the 2-amino position were found to be optimal.[2]
-
Substituents at C4: The nature of the substituent at the C4 position influences interactions with the solvent-exposed region of the kinase. Aromatic or heteroaromatic groups, such as a 2-pyridyl moiety, have been shown to be essential for the activity of some antitubercular 2-aminothiazoles.[3][4]
-
Substituents at C5: Modifications at the C5 position can modulate the overall physicochemical properties of the molecule and provide additional interaction points. For example, 5-carboxamide derivatives have been successfully developed as potent kinase inhibitors.[5][6]
Table 1: Kinase Inhibitory Activity of Selected 2-Aminothiazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | Src | <1 | [2] |
| Dasatinib (BMS-354825) | Abl | <1 | [2] |
| Analog 21 | K563 (cellular) | 16,300 | [7] |
| Analog 28 (m-Cl) | HT29 (cellular) | 630 | [7] |
| Analog 28 (m-Cl) | A549 (cellular) | 8,640 | [7] |
| Allosteric Modulator 4 | CK2α | 3,400 | [8] |
Anticancer Activity
The anticancer effects of 2-aminothiazole derivatives are often linked to their kinase inhibitory activity, leading to the disruption of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Key SAR Insights for Anticancer Activity:
-
Lipophilicity and Halogenation: The introduction of lipophilic groups and halogens on aromatic rings attached to the thiazole core can enhance anticancer activity. For example, a bromo-substituent on a 4-phenyl ring significantly increased affinity for CK2α.[9]
-
Amide Linkages: The presence and nature of amide linkers are crucial. The inversion or N-methylation of an amide bond can drastically alter or abolish activity, highlighting the importance of specific hydrogen bonding interactions.[3]
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as pyran, pyridine, and pyrimidine, can lead to potent antiproliferative effects.[10][11]
Table 2: In Vitro Anticancer Activity of Selected 2-Aminothiazole Analogs
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Analog 17 (X=Cl) | Various | Not specified, but potent | [10][11] |
| Analog 21 | K563 | 16.3 | [5] |
| Analog 21 | MCF-7 | 20.2 | [5] |
| Analog 21 | HT-29 | 21.6 | [5] |
| Allosteric Modulator 27 | 786-O | 5 | [12] |
| Allosteric Modulator 27 | DU145 | 20 | [12] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)
This protocol describes a general method for measuring kinase activity and inhibition.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).[15]
-
Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound binding.[15]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[15]
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.[16]
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways often targeted by 2-aminothiazole-based kinase inhibitors.
Caption: VEGFR-2 Signaling Pathway.[8][17][18][19][20]
Caption: CDK2 Signaling in G1/S Transition.[1][21][22][23][24]
Caption: Overview of Src Kinase Signaling Pathways.[7][25][26][27][28]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 27. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 28. uniprot.org [uniprot.org]
Safety Operating Guide
Proper Disposal of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, the primary and mandatory disposal method for 2-Amino-4-chlorothiazole-5-carbaldehyde is to engage a licensed professional waste disposal service. This ensures compliance with regulatory requirements and safe handling of this hazardous material.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, a compound recognized for its potential hazards. The information is tailored for researchers, scientists, and drug development professionals to ensure safety and compliance within the laboratory setting.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may provoke an allergic skin reaction or respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard and Disposal Data
For clarity, the key hazard classifications and disposal recommendations are summarized below.
| Hazard Classification | GHS Codes | Primary Disposal Method |
| Acute Toxicity, Oral (Category 4) | H302 | Licensed Professional Waste Disposal |
| Skin Irritation (Category 2) | H315 | Licensed Professional Waste Disposal |
| Eye Irritation (Category 2A) | H319 | Licensed Professional Waste Disposal |
| Skin Sensitization (Category 1) | H317 | Licensed Professional Waste Disposal |
| Specific Target Organ Toxicity | H335 | Licensed Professional Waste Disposal |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 2-Amino-4-chlorothiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Amino-4-chlorothiazole-5-carbaldehyde. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
-
Skin and Eye Irritation: May cause serious eye irritation and skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3] Aldehydes, in general, can cause airway constriction.[4]
-
Oral Toxicity: May be harmful if swallowed.[5]
-
Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be splash-proof and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling aldehydes.[4] Latex gloves are not effective.[4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect against skin contact.[6][7] |
| Respiratory Protection | Respirator | Use a NIOSH-approved air-purifying respirator with organic vapor cartridges if working outside of a fume hood or if ventilation is inadequate.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Experimental Protocols
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]
2. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including contaminated paper towels, gloves, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
2. Disposal Method:
-
Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office.[1][2][5]
-
Do not dispose of this chemical down the drain or in regular trash.[3] All disposal must comply with local, state, and federal regulations for hazardous waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. homework.study.com [homework.study.com]
- 5. fishersci.com [fishersci.com]
- 6. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
